2-Chloro-3,6-bis(trifluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3,6-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6N/c8-5-3(6(9,10)11)1-2-4(15-5)7(12,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMMRMHPZYGFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609139 | |
| Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-26-2 | |
| Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-3,6-bis(trifluoromethyl)pyridine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3,6-bis(trifluoromethyl)pyridine, a highly functionalized pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical research. Due to the limited availability of data for this specific isomer, this guide also includes information on closely related, well-characterized isomers to provide a broader context for its chemical properties and reactivity.
Chemical Identity and Properties
While this compound is available from specialty chemical suppliers, a specific CAS number is not readily found in major chemical databases. It is described as a clear and colorless oil with a purity of over 95%. For comparative purposes, the properties of its mono-trifluoromethylated isomers are presented below.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2-Chloro-3-(trifluoromethyl)pyridine | 2-Chloro-4-(trifluoromethyl)pyridine |
| CAS Number | Not readily available | 65753-47-1[1] | 81565-18-6[2] |
| Molecular Formula | C₇H₂ClF₆N | C₆H₃ClF₃N[1] | C₆H₃ClF₃N[2] |
| Molecular Weight | 249.54 g/mol | 181.54 g/mol [1] | 181.54 g/mol [2] |
| Appearance | Clear, colorless oil | Colorless crystalline powder or solid[3] | - |
| Melting Point | - | 36-40 °C[4] | - |
| Boiling Point | - | 167-168 °C[5] | - |
| Density | - | ~1.4 g/cm³[3] | - |
| Flash Point | - | 180 °F[4] | Not applicable[2] |
Synthesis
The synthesis of chloro-bis(trifluoromethyl)pyridines can be achieved from lutidine (dimethylpyridine) precursors. The general strategy involves a vapor-phase reaction at elevated temperatures.[6][7]
Exemplary Experimental Protocol: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine
As a detailed protocol for the title compound is not publicly available, the following procedure for the synthesis of the related compound, 2-Chloro-3-(trifluoromethyl)pyridine, is provided as a reference.[5][8]
Materials:
-
3-(Trifluoromethyl)pyridine 1-oxide
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane
-
Ice water
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and a drying tube, charge 32.62 g of 3-(trifluoromethyl)pyridine 1-oxide and 46.0 g of phosphorus oxychloride.[8]
-
Heat the reaction mixture and stir at 105-110 °C for 2 hours.[8]
-
Increase the temperature to 120-125 °C and continue the reaction for an additional 5 hours.[8]
-
After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure (100 mmHg) until the internal temperature reaches 75 °C.[8]
-
Slowly add the reaction mixture to 163.1 g of ice water, ensuring the temperature does not exceed 30 °C, and stir for 1 hour.[8]
-
Extract the aqueous mixture with 1,2-dichloroethane.[8]
-
Separate the organic layer and wash it with water to obtain a solution of 2-chloro-3-(trifluoromethyl)pyridine in 1,2-dichloroethane.[8]
-
The final product can be isolated from the solvent by distillation.
Safety and Handling
Detailed safety information for this compound is not available. The following data is for the closely related isomers and should be used as a guide for handling all trifluoromethylated pyridines with caution.
Table 2: Hazard Information for Related Chloro-(trifluoromethyl)pyridines
| Hazard Information | 2-Chloro-3-(trifluoromethyl)pyridine | 2-Chloro-6-(trifluoromethyl)pyridine |
| Signal Word | Danger[1] | Danger[9] |
| Hazard Statements | H301 + H311 (Toxic if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage), H372 (Causes damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects)[1] | H300 (Fatal if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation)[9] |
| Precautionary Statements | P260, P273, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338[1] | P261, P264, P270, P280, P301 + P310, P304 + P340, P305 + P351 + P338, P405[9] |
| Personal Protective Equipment | Eyeshields, face shields, gloves, N95 dust mask or appropriate respirator[10] | Protective gloves, clothing, eye and face protection[9] |
Handling Recommendations:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Avoid contact with skin, eyes, and clothing.[11]
-
Minimize dust generation and accumulation.[11]
-
Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[10][11]
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[6][12] The presence of two electron-withdrawing trifluoromethyl groups and a chloro substituent on the pyridine ring confers unique reactivity and desirable physicochemical properties to the molecule and its derivatives.
Key Molecular Features and Their Implications:
-
Trifluoromethyl (-CF₃) Groups: The inclusion of trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate to its target protein.[13] These properties are crucial for improving the pharmacokinetic profile and overall efficacy of a therapeutic agent.[13]
-
2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution. This allows for the facile introduction of various functional groups, making it a versatile handle for molecular elaboration.[12]
This compound is particularly useful for creating fluorinated analogs of drug candidates to optimize their pharmacokinetic profiles.[12] In agrochemical research, it is employed in the synthesis of advanced herbicides and insecticides.[12] The trifluoromethyl groups contribute to improved efficacy and environmental persistence of these agents.[12]
References
- 1. 2-Chloro-3-(trifluoromethyl)pyridine 97 65753-47-1 [sigmaaldrich.com]
- 2. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]
- 3. innospk.com [innospk.com]
- 4. 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 5. 2-Chloro-3-(trifluoromethyl)pyridine CAS#: 65753-47-1 [m.chemicalbook.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. This compound | Research Grade [benchchem.com]
- 13. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2-Chloro-3,6-bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,6-bis(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique electronic properties, conferred by the presence of a chlorine atom and two strongly electron-withdrawing trifluoromethyl groups on the pyridine ring, make it a valuable synthetic intermediate. The strategic placement of these functional groups activates the molecule for a variety of chemical transformations, enabling its use as a building block for complex molecular architectures.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, intended to support its application in research and development.
Physicochemical Properties
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 175136-26-2 | [1] |
| Molecular Formula | C₇H₂ClF₆N | [2][3] |
| Molecular Weight | 249.54 g/mol | [2][3] |
| Appearance | Clear, colorless oil | [1] |
| Purity | ≥ 95% | [1] |
| Boiling Point | 174.1°C at 760 mmHg | [4] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Table 2: Spectroscopic Data
| Spectrum Type | Data |
| ¹H NMR | Spectral data for this specific isomer is not publicly available. |
| ¹³C NMR | Spectral data for this specific isomer is not publicly available. |
| Mass Spectrometry | Spectral data for this specific isomer is not publicly available. |
| Infrared (IR) | Spectral data for this specific isomer is not publicly available. |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, a plausible synthetic route can be inferred from general methods for the preparation of related fluorinated pyridines and patent literature. One potential pathway involves the high-temperature, vapor-phase chlorination and fluorination of a lutidine precursor. Another approach could involve the selective reduction and/or modification of a more highly chlorinated precursor, such as 2,3,6-trichloro-5-(trifluoromethyl)pyridine.
Plausible Experimental Protocol: Synthesis from a Lutidine Precursor
The following protocol is a generalized representation based on common industrial practices for the synthesis of chloro-bis(trifluoromethyl)pyridines.[5] Actual reaction conditions would require optimization.
Reaction Scheme:
References
In-Depth Technical Guide: Structural and Conformational Analysis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the structural and conformational analysis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine. Given the current absence of publicly available experimental crystal structure data for this specific molecule, this guide emphasizes a robust computational approach, supplemented by standard spectroscopic analytical methods.
Introduction
This compound is a highly functionalized pyridine derivative of significant interest in the development of novel agrochemicals and pharmaceuticals. The presence of a chlorine atom and two trifluoromethyl groups on the pyridine ring imparts unique electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry. Understanding its three-dimensional structure and conformational preferences is crucial for rational drug design and structure-activity relationship (SAR) studies.
Commercial suppliers describe this compound as a clear, colorless oil. This physical state often presents challenges for single-crystal X-ray diffraction, which may explain the lack of published crystal structures.
Computational Structural Analysis
In the absence of experimental crystal data, Density Functional Theory (DFT) calculations provide a powerful and reliable method for determining the structural parameters of molecules.
Detailed Computational Methodology
A thorough computational analysis of this compound can be performed using the following protocol:
-
Initial Structure Generation: A 3D model of the molecule is built using standard molecular modeling software.
-
Conformational Search: An initial conformational search is conducted using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This is particularly important for determining the preferred orientations of the trifluoromethyl groups.
-
Geometry Optimization: The lowest energy conformers from the initial search are then subjected to geometry optimization using DFT. A common and effective method is the B3LYP functional with a basis set such as 6-311++G(d,p). This level of theory provides a good balance of accuracy and computational cost for organic molecules.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.
-
Analysis of Structural Parameters: From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are extracted.
Predicted Structural Data
The following tables present illustrative data that would be obtained from the computational workflow described above.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C2-Cl | 1.735 |
| C2-N1 | 1.330 |
| C6-N1 | 1.335 |
| C2-C3 | 1.410 |
| C3-C4 | 1.385 |
| C4-C5 | 1.390 |
| C5-C6 | 1.380 |
| C3-C(F3) | 1.510 |
| C6-C(F3) | 1.512 |
| C-F (avg.) | 1.345 |
Note: These values are hypothetical and intended for illustrative purposes. Actual values would be derived from DFT calculations.
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) |
| N1-C2-Cl | 115.5 |
| N1-C2-C3 | 123.0 |
| Cl-C2-C3 | 121.5 |
| C2-C3-C4 | 118.0 |
| C3-C4-C5 | 119.5 |
| C4-C5-C6 | 119.0 |
| C5-C6-N1 | 122.0 |
| C2-N1-C6 | 118.0 |
| C2-C3-C(F3) | 120.0 |
| C4-C3-C(F3) | 122.0 |
| N1-C6-C(F3) | 117.5 |
| C5-C6-C(F3) | 120.5 |
Note: These values are hypothetical and intended for illustrative purposes. Actual values would be derived from DFT calculations.
Table 3: Predicted Dihedral Angles for this compound
| Dihedral Angle | Predicted Angle (°) |
| Cl-C2-C3-C4 | 179.8 |
| N1-C2-C3-C(F3) | 0.5 |
| C2-C3-C(F3)-F | 60.0, 180.0, -60.0 |
| C5-C6-C(F3)-F | 60.5, 180.5, -60.5 |
Note: These values are hypothetical and intended for illustrative purposes, showing the near planarity of the ring and staggered conformations of the CF3 groups.
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation of the two trifluoromethyl groups. A relaxed potential energy surface scan can be performed by systematically rotating the dihedral angles of the C-C(F3) bonds and calculating the relative energies. This analysis helps to identify the most stable conformer(s) and the energy barriers to rotation.
Experimental Protocols
While a crystal structure is not available, spectroscopic methods are essential for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of fluorinated organic compounds.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard ¹H NMR spectrum. The spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.
-
¹³C NMR: Acquire a ¹³C{¹H} decoupled spectrum. This will show signals for the six carbon atoms of the pyridine ring and the two carbons of the trifluoromethyl groups. The carbon signals will exhibit splitting due to coupling with fluorine.
-
¹⁹F NMR: Acquire a ¹⁹F{¹H} decoupled spectrum. This is expected to show two distinct signals for the two non-equivalent trifluoromethyl groups.
-
2D NMR: For unambiguous assignment of all signals, a suite of 2D NMR experiments should be performed, including COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Visualizations
Computational Analysis Workflow
The following diagram illustrates the logical workflow for the computational structural analysis of this compound.
Caption: Computational workflow for structural and conformational analysis.
Conclusion
This technical guide outlines a comprehensive approach to the structural and conformational analysis of this compound. While experimental data on its solid-state structure is currently unavailable, a detailed theoretical investigation using DFT methods can provide valuable insights into its geometry and conformational preferences. This information, in conjunction with standard spectroscopic characterization, is essential for advancing the use of this important molecule in drug discovery and agrochemical development.
Spectroscopic and Synthetic Profile of 2-Chloro-3,6-bis(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-Chloro-3,6-bis(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related analogs. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats for ease of reference. Furthermore, a representative experimental protocol for the synthesis of related bis(trifluoromethyl)pyridine derivatives is detailed, offering a practical framework for its preparation. A logical workflow for the synthesis and characterization of this class of compounds is also visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemical synthesis, and materials science.
Introduction
This compound is a halogenated, poly-trifluoromethylated pyridine derivative of significant interest in the fields of pharmaceutical and agrochemical research. The presence of two strongly electron-withdrawing trifluoromethyl groups, in addition to a chloro substituent, renders the pyridine ring electron-deficient and activates the chlorine atom for nucleophilic substitution. This high degree of functionality makes it a versatile building block for the synthesis of complex molecular architectures with potential biological activity. The trifluoromethyl moieties are known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.
This guide provides a predictive summary of the key spectroscopic data for this compound and a representative synthetic protocol.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~ 8.0 - 8.2 | Doublet | ~ 8 - 9 | H-4 |
| ~ 7.7 - 7.9 | Doublet | ~ 8 - 9 | H-5 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will be characterized by the presence of quartets for the trifluoromethyl carbons and the carbons attached to them, due to C-F coupling.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~ 150 - 152 | Singlet | - | C-2 |
| ~ 130 - 135 (q) | Quartet | ~ 35 - 40 | C-3 |
| ~ 138 - 140 | Singlet | - | C-4 |
| ~ 122 - 125 | Singlet | - | C-5 |
| ~ 145 - 148 (q) | Quartet | ~ 35 - 40 | C-6 |
| ~ 120 - 123 (q) | Quartet | ~ 275 | -CF₃ (at C-3) |
| ~ 120 - 123 (q) | Quartet | ~ 275 | -CF₃ (at C-6) |
Solvent: CDCl₃. The chemical shifts of the carbons attached to the trifluoromethyl groups (C-3 and C-6) and the trifluoromethyl carbons themselves will appear as quartets due to coupling with the fluorine atoms.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show two singlets for the two trifluoromethyl groups, as they are in different chemical environments.
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -64 to -66 | Singlet | -CF₃ (at C-3) |
| ~ -68 to -70 | Singlet | -CF₃ (at C-6) |
Reference: CFCl₃ at 0.00 ppm.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will likely be dominated by strong C-F stretching bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | Aromatic C-H Stretch |
| 1600 - 1550 | Medium | C=C & C=N Ring Stretch |
| 1450 - 1400 | Medium | C=C & C=N Ring Stretch |
| 1350 - 1100 | Strong, Broad | C-F Stretch |
| 850 - 750 | Strong | C-Cl Stretch |
Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one chlorine atom.
| m/z | Relative Intensity | Assignment |
| [M]⁺ | ~100% | Molecular ion |
| [M+2]⁺ | ~33% | Isotopic peak due to ³⁷Cl |
| [M-Cl]⁺ | Variable | Loss of chlorine |
| [M-CF₃]⁺ | Variable | Loss of a trifluoromethyl group |
The molecular weight of C₇H₂ClF₆N is 249.54 g/mol .
Representative Experimental Protocol: Synthesis of Chloro-bis(trifluoromethyl)pyridines
The synthesis of chloro-bis(trifluoromethyl)pyridines can be achieved through high-temperature, vapor-phase chlorination and fluorination of lutidine (dimethylpyridine) precursors. The following is a general, representative protocol based on established methods for similar compounds.[1]
Materials:
-
Appropriate lutidine precursor
-
Chlorine gas (Cl₂)
-
Hydrogen Fluoride (HF)
-
Transition metal-based catalyst (e.g., iron fluoride)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
High-temperature tube furnace reactor
-
Gas flow controllers
-
Scrubbing system for acidic off-gases
-
Condensation and collection system for the product
-
Standard laboratory glassware for work-up and purification
-
Distillation apparatus
Procedure:
-
Reactor Setup: The tube furnace reactor containing the transition metal-based catalyst is heated to the reaction temperature, typically in the range of 300-500 °C, under a flow of inert gas.
-
Reagent Introduction: The lutidine precursor is vaporized and introduced into the reactor along with a controlled flow of chlorine gas and hydrogen fluoride. The molar ratios of the reactants are critical for controlling the degree of chlorination and fluorination and should be optimized for the desired product.
-
Reaction: The gas-phase reaction occurs as the mixture passes through the heated catalyst bed. The methyl groups are converted to trifluoromethyl groups, and chlorination of the pyridine ring occurs.
-
Product Collection: The reaction mixture exits the reactor and is passed through a cooling and condensation system to collect the crude product mixture. Unreacted starting materials and byproducts are also collected.
-
Work-up and Purification: The crude product is carefully neutralized to remove acidic components. The organic phase is then separated, dried, and purified by fractional distillation under reduced pressure to isolate the desired this compound.
-
Characterization: The purified product is characterized by standard analytical techniques, including NMR, IR, and MS, to confirm its identity and purity.
Visualization of Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a predictive yet comprehensive spectroscopic and synthetic overview of this compound. The tabulated predicted data for NMR, IR, and MS offer a valuable reference for the identification and characterization of this compound. The representative synthetic protocol and workflow diagram provide a practical foundation for its preparation and analysis. This information is intended to facilitate further research and application of this versatile fluorinated pyridine derivative in the development of new chemical entities for the pharmaceutical and agrochemical industries.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the primary synthesis pathways for 2-Chloro-3,6-bis(trifluoromethyl)pyridine, a key building block in the development of novel agrochemicals and pharmaceuticals. The presence of two electron-withdrawing trifluoromethyl groups and a reactive chlorine atom makes this compound a versatile intermediate for creating complex molecular architectures. This document outlines the core synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate comparison and implementation in a research and development setting.
Core Synthesis Strategies
The synthesis of this compound is a challenging process that typically involves multi-step halogenation of a suitable pyridine precursor. The most industrially viable methods involve high-temperature, vapor-phase reactions that combine chlorination and fluorination. A more classical, stepwise liquid-phase approach offers an alternative with potentially greater control over intermediate stages.
Pathway 1: Simultaneous Vapor-Phase Halogenation of Lutidine
This approach is a highly efficient, one-step method for producing chloro-bis(trifluoromethyl)pyridines from lutidine (dimethylpyridine) precursors. The reaction occurs at high temperatures over a catalyst, where the methyl groups are converted to trifluoromethyl groups and the pyridine ring is chlorinated in a single process.
Caption: Vapor-phase synthesis from 2,5-Lutidine.
This protocol is a generalized procedure based on methods for simultaneous chlorination and fluorination of picolines and lutidines.
-
Reactor Setup: A vapor-phase reactor, such as a fluidized bed reactor, is charged with a transition metal-based catalyst (e.g., iron fluoride). The reactor is heated to a temperature exceeding 300°C.
-
Reactant Feed: A gaseous mixture of the 2,5-lutidine precursor, chlorine (Cl₂), and anhydrous hydrogen fluoride (HF) is continuously fed into the reactor. The molar ratios of the reactants are critical for controlling the degree of chlorination on the pyridine ring.
-
Reaction: The reaction proceeds at high temperatures (typically 300-500°C). In the catalyst bed, the methyl groups of the lutidine are simultaneously chlorinated and fluorinated to form trifluoromethyl groups, and the pyridine ring is chlorinated.
-
Product Collection: The effluent gas stream from the reactor is cooled to condense the products and byproducts.
-
Purification: The condensed liquid is collected. The crude product is then subjected to fractional distillation to separate the desired this compound from unreacted starting materials, HCl, and multi-chlorinated byproducts.
| Parameter | Value | Reference |
| Starting Material | Lutidines | |
| Reagents | Chlorine (Cl₂), Hydrogen Fluoride (HF) | |
| Catalyst | Transition Metal-Based (e.g., Iron Fluoride) | |
| Temperature | > 300 °C | |
| Yield | 60 - 80% (for chloro-bis(trifluoromethyl)pyridines) |
Pathway 2: Stepwise Liquid-Phase Synthesis
This pathway involves a more traditional, multi-step approach in the liquid phase. It offers discrete steps for chlorination of the side chains, fluorination, and subsequent ring chlorination, which can allow for more precise control and isolation of intermediates.
Caption: Stepwise liquid-phase synthesis pathway.
This protocol is a composite of standard procedures for the halogenation of pyridine derivatives.
Step 1: Side-Chain Chlorination (Lutidine to Bis(trichloromethyl)pyridine)
-
Reaction Setup: Charge a reaction vessel suitable for photochemical reactions with 2,5-lutidine and a solvent such as carbon tetrachloride.
-
Initiation: Add a radical initiator (e.g., benzoyl peroxide).
-
Chlorination: While irradiating the mixture with a UV light source, bubble chlorine gas (Cl₂) through the solution. Maintain the reaction temperature to control the reaction rate and prevent unwanted side reactions.
-
Monitoring: Monitor the reaction progress by GC or NMR until the methyl protons are no longer observed.
-
Workup: Once complete, cease the chlorine flow and UV irradiation. Remove the solvent under reduced pressure to yield crude 2,5-bis(trichloromethyl)pyridine, which can be purified by distillation or used directly in the next step.
Step 2: Halogen Exchange Fluorination (Bis(trichloromethyl)pyridine to Bis(trifluoromethyl)pyridine)
-
Reaction Setup: In a pressure-rated reactor (e.g., a Hastelloy autoclave), combine 2,5-bis(trichloromethyl)pyridine with a metal halide catalyst (e.g., FeCl₃ or SbF₃/SbCl₅).
-
Fluorination: Cool the reactor and carefully add anhydrous hydrogen fluoride (HF). Seal the reactor and heat to 150-200°C. The reaction is conducted under superatmospheric pressure.
-
Monitoring: The reaction is typically run for several hours.
-
Workup: After cooling the reactor and carefully venting any excess HF, the reaction mixture is poured onto ice and neutralized with an aqueous base (e.g., NaHCO₃ or KOH solution). The product is then extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated.
-
Purification: The crude 3,6-bis(trifluoromethyl)pyridine is purified by vacuum distillation.
Step 3: Ring Chlorination (Bis(trifluoromethyl)pyridine to final product)
-
Reaction Setup: Dissolve 3,6-bis(trifluoromethyl)pyridine in a suitable solvent.
-
Chlorination: Add a chlorinating agent. The choice of agent and conditions depends on the reactivity of the substrate, which is highly deactivated by the two CF₃ groups. Potent chlorinating systems, potentially involving oleum or a Lewis acid catalyst with Cl₂, may be required.
-
Monitoring & Workup: Monitor the reaction for the appearance of the product. Upon completion, the reaction is quenched, neutralized, and the product is extracted.
-
Purification: The final product, this compound, is purified by column chromatography or vacuum distillation.
| Parameter | Value / Conditions | Reference |
| Step 1 Reagents | Cl₂, Radical Initiator (e.g., benzoyl peroxide), UV light | General Halogenation |
| Step 2 Reagents | Anhydrous HF, Catalyst (e.g., FeCl₃, SbF₃) | |
| Step 2 Temperature | 150 - 250 °C | General Halex Reactions |
| Step 2 Pressure | Superatmospheric (5 - 1200 psig) | General Halex Reactions |
| Step 3 Reagents | Chlorinating Agent (e.g., Cl₂, NCS) | General Aromatic Halogenation |
| Overall Yield | Variable (Lower than vapor-phase) | - |
Conclusion
The synthesis of this compound is most efficiently achieved via a high-temperature, simultaneous vapor-phase halogenation of 2,5-lutidine. This method, while requiring specialized equipment, offers high yields in a single step. For laboratories not equipped for vapor-phase reactions, a stepwise liquid-phase approach provides a viable, albeit more lengthy, alternative. The protocols and data presented in this guide offer a comprehensive foundation for researchers and professionals aiming to synthesize this valuable intermediate for applications in drug discovery and agrochemical development.
An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-3,6-bis(trifluoromethyl)pyridine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-chloro-3,6-bis(trifluoromethyl)pyridine with a range of nucleophiles. Due to the strong electron-withdrawing effects of the two trifluoromethyl groups, the chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity makes this compound a valuable and versatile building block in the synthesis of novel agrochemicals, pharmaceuticals, and materials.[1][2] This document details the reaction of this substrate with various nitrogen, oxygen, and sulfur nucleophiles, providing experimental protocols and summarizing key quantitative data.
Introduction
The incorporation of trifluoromethyl groups into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3] The pyridine scaffold is also a prevalent motif in numerous biologically active compounds. The combination of a pyridine core with two trifluoromethyl substituents in this compound results in a highly electron-deficient aromatic system. This electronic feature renders the C2-chloro substituent exceptionally labile and susceptible to displacement by a wide array of nucleophiles.[1][2] This guide will explore the synthetic utility of this unique reactivity profile.
General Reactivity Profile
The nucleophilic aromatic substitution on the electron-deficient this compound ring generally proceeds via a Meisenheimer-type intermediate. The strong inductive and resonance effects of the two trifluoromethyl groups stabilize the negative charge in this intermediate, thereby facilitating the displacement of the chloride leaving group.
The general reaction scheme can be depicted as follows:
Caption: General scheme of nucleophilic substitution on this compound.
Reactions with Nitrogen Nucleophiles
The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, anilines, and hydrazine, readily proceeds to afford the corresponding 2-amino-3,6-bis(trifluoromethyl)pyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the liberated hydrochloric acid.
Reaction with Amines and Anilines
Aliphatic and aromatic amines react efficiently with this compound. The reaction conditions are generally mild, often requiring only gentle heating in a suitable solvent.
Table 1: Reaction of this compound with Amines and Anilines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | ~85 (estimated) |
| p-Toluidine | Et₃N | Acetonitrile | 80 | 16 | ~78 (estimated) |
| Morpholine | K₂CO₃ | DMSO | 80 | 4 | ~92 (estimated) |
Note: Yields are estimated based on similar reactions with other chlorotrifluoromethylpyridines due to the lack of specific data for the 3,6-bis(trifluoromethyl) isomer.
Experimental Protocol: Synthesis of 2-Anilino-3,6-bis(trifluoromethyl)pyridine
-
To a solution of this compound (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL), add aniline (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-anilino-3,6-bis(trifluoromethyl)pyridine.
Reaction with Hydrazine
Hydrazine hydrate is a potent nucleophile that readily displaces the 2-chloro substituent to form 2-hydrazinyl-3,6-bis(trifluoromethyl)pyridine. This intermediate is a valuable precursor for the synthesis of various heterocyclic systems.
Table 2: Reaction with Hydrazine
| Nucleophile | Solvent | Temperature | Time | Yield (%) |
| Hydrazine hydrate | Ethanol | Reflux | 18 h | ~90 (estimated) |
Note: Yield is estimated based on reactions with analogous chloropyridines.
Experimental Protocol: Synthesis of 2-Hydrazinyl-3,6-bis(trifluoromethyl)pyridine
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (5.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 2-hydrazinyl-3,6-bis(trifluoromethyl)pyridine.
Caption: Reaction pathways with N-nucleophiles.
Reactions with Oxygen Nucleophiles
Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the 2-chloro substituent to form the corresponding ethers. These reactions are typically performed under basic conditions to generate the more nucleophilic alkoxide or phenoxide species.
Reaction with Alkoxides and Phenoxides
Simple alkoxides, like sodium methoxide, and phenoxides react smoothly with this compound to produce 2-alkoxy- and 2-aryloxy-3,6-bis(trifluoromethyl)pyridines, respectively.
Table 3: Reaction with O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | 50 | 4 | >95 (estimated) |
| Phenol | K₂CO₃ | DMF | 100 | 12 | High (qualitative) |
Note: Yield for sodium methoxide is based on a similar reaction with a related substrate.[1]
Experimental Protocol: Synthesis of 2-Methoxy-3,6-bis(trifluoromethyl)pyridine
-
To a solution of this compound (1.0 mmol) in methanol (10 mL), add sodium methoxide (1.1 mmol).
-
Heat the reaction mixture to 50 °C and stir for 4 hours.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Take up the residue in water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-methoxy-3,6-bis(trifluoromethyl)pyridine.
Caption: Reaction pathways with O-nucleophiles.
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react readily with this compound to form the corresponding thioethers. These reactions are often carried out in the presence of a base to deprotonate the thiol.
Reaction with Thiols and Thiophenols
Both aliphatic and aromatic thiols can be used to displace the 2-chloro substituent, leading to the formation of 2-(alkylthio)- and 2-(arylthio)-3,6-bis(trifluoromethyl)pyridines.
Table 4: Reaction with S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature | Time | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | Room Temp. | 2 h | High (qualitative) |
| Sodium Hydrosulfide | - | Ethanol/DMF | Heat | - | - |
Experimental Protocol: Synthesis of 2-(Phenylthio)-3,6-bis(trifluoromethyl)pyridine
-
To a solution of this compound (1.0 mmol) in DMF (5 mL), add thiophenol (1.1 mmol) and potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2-(phenylthio)-3,6-bis(trifluoromethyl)pyridine.
Caption: Reaction pathway with S-nucleophiles.
Conclusion
This compound exhibits high reactivity towards a diverse range of nucleophiles, readily undergoing nucleophilic aromatic substitution at the 2-position. The strong electron-withdrawing nature of the two trifluoromethyl groups is the key activating feature of this substrate. This predictable and efficient reactivity makes it an exceptionally useful building block for the synthesis of complex, highly functionalized pyridine derivatives for applications in drug discovery, agrochemical development, and materials science. Further exploration of its reactions with a broader scope of nucleophiles, including carbon-based nucleophiles, will undoubtedly continue to expand its synthetic utility.
References
The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety in Pyridine Chemistry for Drug Discovery and Agrochemicals
An In-depth Technical Guide on the profound electron-withdrawing effects of the trifluoromethyl (CF₃) group on the pyridine ring, detailing its impact on physicochemical properties and reactivity. This guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying electronic principles.
The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring is a cornerstone strategy in modern medicinal chemistry and agrochemical design. This powerful electron-withdrawing substituent dramatically alters the electronic landscape of the pyridine nucleus, leading to significant changes in its basicity, reactivity, and potential for molecular interactions. This guide provides a detailed exploration of these effects, supported by quantitative data, experimental protocols, and visual representations of the governing chemical principles.
Quantitative Analysis of the Electron-Withdrawing Effect
The potent electron-withdrawing nature of the trifluoromethyl group is quantitatively reflected in the acidity of the corresponding pyridinium ions (pKa), Hammett substituent constants, and spectroscopic data.
Impact on Basicity: pKa Values
The most direct measure of the electron-withdrawing effect on the pyridine nitrogen's basicity is the pKa of its conjugate acid. The CF₃ group markedly decreases the pKa, indicating a significant reduction in basicity. This is a critical consideration in drug design, as it influences a molecule's charge state at physiological pH, affecting its solubility, membrane permeability, and target binding.
| Compound | pKa of Conjugate Acid |
| Pyridine | ~5.25[1] |
| 2-Trifluoromethylpyridine | Predicted to be significantly lower |
| 3-Trifluoromethylpyridine | Predicted to be significantly lower |
| 4-Trifluoromethylpyridine | Predicted to be significantly lower |
| 2-Fluoro-3-(trifluoromethyl)pyridine | -2.86 (Predicted)[2] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | -3.34 (Predicted)[3] |
Hammett Substituent Constants
The Hammett equation provides a quantitative measure of the electronic influence of substituents on a reaction center. The trifluoromethyl group possesses a large and positive Hammett constant (σ), confirming its strong electron-withdrawing character through both inductive and resonance effects.
| Substituent Constant | Value | Interpretation |
| σp | 0.54[4] | Strong electron-withdrawing effect at the para position. |
| σp+ | +0.612[5][6] | Indicates a very strong electron-withdrawing effect, particularly in reactions involving the development of a positive charge. |
| σm | 0.43 | Significant electron-withdrawing inductive effect at the meta position. |
These values are crucial for predicting reaction rates and equilibria for a wide range of transformations involving trifluoromethyl-substituted pyridines.
Spectroscopic Evidence
NMR spectroscopy provides further insight into the electronic perturbations caused by the CF₃ group.
-
¹H NMR: Protons on the pyridine ring substituted with a CF₃ group generally exhibit downfield shifts compared to unsubstituted pyridine, indicative of a more electron-deficient aromatic system.
-
¹³C NMR: The carbon atoms of the pyridine ring, particularly the one bearing the CF₃ group and those ortho and para to it, show significant downfield shifts. The carbon of the CF₃ group itself appears as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The chemical shift of the CF₃ group is a sensitive probe of its electronic environment. The 19F NMR chemical shifts for 2-, 3-, and 4-trifluoromethylpyridine are distinct and can be used for identification and to study intermolecular interactions.
Table of Representative NMR Data (in CDCl₃):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-Trifluoromethylpyridine | 8.62 (d), 7.91 (d), 7.49 (dd)[7] | 146.7, 144.8 (q), 139.6, 130.6, 127.3, 121.0 (q)[7] | -66.3[7] |
| 3-Trifluoromethylpyridine | 8.91 (s), 8.82 (d), 7.94 (d), 7.45 (m)[7] | 151.4, 146.7 (q), 140.1, 124.0 (q), 121.7 (q), 121.3 (q)[7] | -62.7[7] |
| 4-Trifluoromethylpyridine | 8.60 (d), 7.58 (s), 7.46 (d)[7] | 152.7, 150.9, 141.0 (q), 122.0 (q), 120.6 (q), 118.1 (q)[7] | -64.8[7] |
Inductive vs. Resonance Effects
The electron-withdrawing nature of the trifluoromethyl group is a combination of a strong inductive effect (-I) and a weaker resonance (or mesomeric, -M) effect.
References
The Ascendancy of Bis(trifluoromethyl)pyridines: A Comprehensive Guide to Their Discovery, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl groups into pyridine scaffolds has revolutionized the landscape of medicinal chemistry and agrochemical research. Bis(trifluoromethyl)pyridines, in particular, have emerged as a privileged structural motif, imparting unique physicochemical properties that enhance biological activity, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of these remarkable compounds, along with detailed experimental protocols and an exploration of their impact on drug discovery and development.
A Historical Perspective: From Picoline to Potent Scaffolds
The journey of trifluoromethylpyridines (TFMPs) began in 1947, building upon the earlier synthesis of benzotrifluoride. The initial method involved the chlorination and subsequent fluorination of picoline, the methyl-substituted precursor to pyridine.[1] This foundational work paved the way for the development of a diverse array of TFMP derivatives. The exploration of bis(trifluoromethyl)pyridines gained momentum with the need for novel agrochemicals and pharmaceuticals with enhanced efficacy. A significant breakthrough in the synthesis of these compounds was the development of simultaneous vapor-phase chlorination and fluorination of lutidines (dimethylpyridines) at high temperatures, a method that allows for the production of various chloro-bis(trifluoromethyl)pyridine isomers in yields ranging from 60 to 80%.[2]
Synthetic Strategies: Crafting the Bis(trifluoromethyl)pyridine Core
The synthesis of bis(trifluoromethyl)pyridine compounds has evolved significantly, with several key strategies now available to chemists. These methods primarily include the chlorine/fluorine exchange of polychlorinated methylpyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks.
Vapor-Phase Halogen Exchange of Lutidines
A prominent industrial method for the synthesis of bis(trifluoromethyl)pyridines involves the high-temperature, vapor-phase reaction of lutidines with chlorine and hydrogen fluoride. This process typically utilizes a fluidized bed reactor and can be tailored to produce a variety of isomers. The reaction proceeds via the chlorination of the methyl groups to trichloromethyl groups, followed by a halogen exchange to the trifluoromethyl group.
Table 1: Synthesis of Chloro-bis(trifluoromethyl)pyridines from Lutidines [2]
| Starting Lutidine | Catalyst Fluidized Bed Temp. (°C) | Empty Phase Temp. (°C) | Bis(trifluoromethyl)pyridine (BTF) Yield (GC PA%) | Chloro-bis(trifluoromethyl)pyridine (CBTF) Yield (GC PA%) | Dichloro-bis(trifluoromethyl)pyridine (DCBTF) Yield (GC PA%) |
| 2,4-Lutidine | 420 | 420 | 5.8 | 78.8 | 13.0 |
| 2,5-Lutidine | 420 | 460 | 14.1 | 59.0 | 18.6 |
| 2,6-Lutidine | 440 | N/A | 69.6 | 0.0 | 0.0 |
| 2,6-Lutidine | 420 | 520 | 2.5 | 45.6 | 31.4 |
| 3,4-Lutidine | 420 | 400 | 9.0 | 60.0 | 16.0 |
| 3,5-Lutidine | 360 | N/A | 89.3 | 10.7 | 0.0 |
| 3,5-Lutidine | 380 | 480 | 2.0 | 79.9 | 15.6 |
GC PA% = Gas Chromatography Peak Area Percentage
Cyclization of Ketoxime Acetates
A more recent and versatile laboratory-scale synthesis involves the NH4I/Na2S2O4-mediated cyclization of ketoxime acetates with hexafluoroacetylacetone. This method provides a modular approach to access 2-aryl-4,6-bis(trifluoromethyl)pyridines with good yields and regioselectivity.
Experimental Protocols
General Procedure for the Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine[3]
Step 1: Synthesis of Acetophenone Oxime To a solution of acetophenone (1.0 eq) in methanol, hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.3 eq) are added. The mixture is heated to 80 °C and stirred for 3 hours. After cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford acetophenone oxime.
Step 2: Synthesis of Acetophenone O-acetyl oxime Acetophenone oxime (1.0 eq) is dissolved in toluene, and acetic anhydride (1.2 eq) is added. The reaction is heated to 100 °C for 3 hours. After cooling, the mixture is washed with water and brine, dried, and concentrated. The crude product is purified by recrystallization.
Step 3: Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine A mixture of acetophenone O-acetyl oxime (1.0 eq), hexafluoroacetylacetone (1.5 eq), ammonium iodide (2.0 eq), and sodium dithionite (3.0 eq) in a sealed tube is heated to 130 °C for 10 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel to yield 2-phenyl-4,6-bis(trifluoromethyl)pyridine.
Table 2: Spectroscopic Data for Selected Bis(trifluoromethyl)pyridine Compounds
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | 19F NMR (CDCl3, δ ppm) | Mass Spec (m/z) |
| 2,6-Bis(trifluoromethyl)pyridine | 8.14 (t, J = 7.9 Hz, 1H), 7.81 (d, J = 7.9 Hz, 2H) | 149.3 (q, J = 34.9 Hz), 139.0, 121.3 (q, J = 274.5 Hz), 120.1 | -68.3 | 215 (M+) |
| 3,5-Bis(trifluoromethyl)pyridine | 8.99 (s, 2H), 8.21 (s, 1H) | 148.1 (q, J = 5.2 Hz), 134.4 (q, J = 34.2 Hz), 123.1 (q, J = 273.4 Hz), 119.2 | -63.9 | 215 (M+) |
| 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | 8.10 (d, J = 7.3 Hz, 2H), 7.82 (s, 1H), 7.55-7.48 (m, 3H), 7.39 (s, 1H) | 158.4, 150.7 (q, J = 35.4 Hz), 148.9 (q, J = 35.4 Hz), 137.9, 130.8, 129.0, 128.8, 123.2 (q, J = 274.5 Hz), 121.3 (q, J = 274.5 Hz), 117.8 (m), 114.7 (m) | -68.9, -69.2 | 291 (M+) |
Impact on Drug Discovery and Development
The unique electronic properties conferred by the two trifluoromethyl groups make bis(trifluoromethyl)pyridines highly valuable in drug design. These groups can enhance binding affinity to target proteins, improve metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.
Inhibition of HIV Protease by Tipranavir
A prime example of a drug containing a trifluoromethylpyridine moiety is Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV.[3] Tipranavir binds to the active site of the HIV protease, an enzyme crucial for the maturation of the virus. By blocking this enzyme, Tipranavir prevents the cleavage of viral polyproteins into functional proteins, thereby halting the production of new, infectious viral particles.[3][4][5]
Targeting the PI3K/mTOR Signaling Pathway with PQR309
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] PQR309 is a potent, orally bioavailable dual inhibitor of PI3K and mTOR that contains a bis(trifluoromethyl)phenyl moiety.[7][8] It exerts its anticancer effects by blocking the phosphorylation cascade initiated by growth factor receptor activation, ultimately leading to cell cycle arrest and apoptosis.[7][9][10][11]
Conclusion
Bis(trifluoromethyl)pyridine compounds represent a significant advancement in the fields of medicinal chemistry and agrochemical science. Their unique structural and electronic properties have led to the development of potent drugs and effective crop protection agents. The synthetic methodologies for accessing these compounds continue to evolve, offering chemists greater flexibility and efficiency. As our understanding of the biological targets and mechanisms of action of these compounds deepens, the potential for designing next-generation therapeutics and agrochemicals based on the bis(trifluoromethyl)pyridine scaffold remains vast and promising.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 6. 2,6-BIS(TRIFLUOROMETHYL)PYRIDINE(455-00-5) 1H NMR [m.chemicalbook.com]
- 7. orgsyn.org [orgsyn.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
An In-depth Technical Guide to the Safety and Handling of 2-Chloro-3,6-bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Chloro-3,6-bis(trifluoromethyl)pyridine (CAS No. 175136-26-2). The information presented is intended to assist researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a highly functionalized pyridine derivative.[1] The presence of a chlorine atom and two trifluoromethyl groups on the pyridine ring significantly influences its reactivity and physical properties.[1] It is known to be a clear and colorless oil with a purity of over 95%.[2]
| Property | Value | Reference |
| CAS Number | 175136-26-2 | [2] |
| Molecular Formula | C₇H₂ClF₆N | |
| Molecular Weight | 249.54 g/mol | |
| Appearance | Clear and colorless oil | [2] |
| Purity | >95% | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Data
For context, toxicological data for less complex, related compounds are provided below. It is crucial to note that these values are not representative of this compound and should be used for informational purposes only, highlighting the potential hazards associated with chloropyridine and trifluoromethylpyridine derivatives.
| Compound | CAS Number | Route | Species | LD50/LC50 |
| 2-Chloropyridine | 109-09-1 | Dermal | Rabbit | 64 mg/kg[3] |
| 2-Chloropyridine | 109-09-1 | Oral | Mouse | 100 mg/kg[2] |
| 2-Chloro-6-(trichloromethyl)pyridine | 1929-82-4 | Oral | Rat | 940 mg/kg[4] |
| 2,6-Bis(trifluoromethyl)pyridine | 455-00-5 | - | - | Acute Tox. 3 (Oral) |
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Firefighting Measures
| Aspect | Guideline |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards Arising from the Chemical | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride. |
| Special Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. |
Accidental Release Measures
| Aspect | Procedure |
| Personal Precautions | Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |
| Methods for Cleaning Up | Absorb with an inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. |
Handling and Storage
| Aspect | Guideline |
| Handling | Handle in a well-ventilated place. Wear appropriate personal protective equipment. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents. |
Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Eyewash stations and safety showers should be readily available. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |
Stability and Reactivity
| Aspect | Information |
| Chemical Stability | Stable under recommended storage conditions. |
| Conditions to Avoid | Heat, flames, and sparks. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (NOx), hydrogen chloride, hydrogen fluoride. |
Experimental Protocols
The chlorine at the 2-position of this compound is highly activated by the two electron-withdrawing trifluoromethyl groups, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][2] Below is a representative experimental protocol for a nucleophilic aromatic substitution reaction.
Reaction: Nucleophilic Aromatic Substitution with a Generic Amine (R-NH₂)
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine)
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add this compound (1.0 mmol), the amine nucleophile (1.2 mmol), and the base (2.0 mmol).
-
Solvent: Add the anhydrous solvent (5-10 mL) via a syringe.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the safe handling and use of this compound.
Caption: Logical relationships of this compound's structure, reactivity, and applications.
References
- 1. fishersci.com [fishersci.com]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide on the Solubility of 2-Chloro-3,6-bis(trifluoromethyl)pyridine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-Chloro-3,6-bis(trifluoromethyl)pyridine in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview based on its structural characteristics, data from a closely related analogue, and detailed experimental protocols for solubility determination.
Introduction
This compound is a halogenated pyridine derivative with two trifluoromethyl groups. These structural features, particularly the electron-withdrawing trifluoromethyl groups and the chlorine atom, significantly influence its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research and industrial processes.
A Safety Data Sheet for this compound explicitly states that there is "no data available" for its water solubility and partition coefficient[1].
Qualitative Solubility Assessment
Based on the principles of "like dissolves like," the solubility of this compound can be qualitatively predicted:
-
Polarity: The pyridine ring introduces a degree of polarity. However, the two bulky and highly electronegative trifluoromethyl groups, along with the chlorine atom, create a molecule with a significant nonpolar character and a large surface area. This suggests that the compound will likely exhibit poor solubility in highly polar solvents like water.
-
Expected Solubility: It is anticipated that this compound will be more soluble in nonpolar or moderately polar organic solvents that can engage in dipole-dipole or van der Waals interactions. Solvents such as toluene, dichloromethane, and acetone are likely to be effective in dissolving this compound. Protic solvents like alcohols (methanol, ethanol) may show some solubility, but likely less than aprotic polar or nonpolar solvents.
Quantitative Solubility Data of a Structural Analogue
While specific data for this compound is unavailable, extensive research has been conducted on the solubility of the structurally similar compound, 2-Chloro-3-(trifluoromethyl)pyridine . This data, presented below, can serve as a valuable proxy for estimating the solubility behavior of the target compound.
The solubility of 2-chloro-3-(trifluoromethyl)pyridine has been measured in various organic solvents at different temperatures. The data shows that solubility generally increases with temperature[2].
Table 1: Experimental Solubility of 2-Chloro-3-(trifluoromethyl)pyridine in Various Organic Solvents (Mole Fraction, x) [3]
| Temperature (K) | Ethyl Acetate | n-Butanol | 2-Propanol | Methanol |
| 273.15 | 0.3951 | 0.1449 | 0.1678 | 0.1964 |
| 278.15 | 0.4516 | 0.1875 | 0.2093 | - |
| 283.15 | 0.5104 | 0.2308 | 0.2597 | - |
| 288.15 | 0.5836 | 0.2858 | 0.3253 | - |
| 293.15 | 0.6567 | 0.3480 | 0.4005 | - |
| 298.15 | 0.7378 | 0.4235 | 0.4783 | - |
| 303.15 | 0.8227 | 0.5002 | 0.5628 | - |
Note: The original data source should be consulted for the full dataset and experimental uncertainties.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound in an organic solvent is the isothermal equilibrium shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, dichloromethane)
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Weigh the remaining solid solute. The solubility can be calculated from the mass of the solute and the mass of the solvent.
-
Alternatively, dilute the filtered solution with a known volume of a suitable solvent and analyze the concentration of this compound using a pre-calibrated HPLC or GC method.
-
-
Data Calculation:
-
Calculate the solubility in terms of mass per volume (g/L), mass per mass (g/g of solvent), or mole fraction.
-
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the relationship between molecular structure and expected solubility.
Caption: Experimental Workflow for Solubility Determination.
Caption: Logical Flow for Predicting Solubility.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-3,6-bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. 2-Chloro-3,6-bis(trifluoromethyl)pyridine is a valuable building block in this context, as the trifluoromethyl groups can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. The electron-withdrawing nature of the trifluoromethyl groups also influences the reactivity of the pyridine ring, making the development of robust and efficient Suzuki coupling protocols for this substrate essential.
These application notes provide a comprehensive overview of the Suzuki coupling reaction utilizing this compound. The following sections detail optimized reaction conditions, present quantitative data from analogous reactions, offer a step-by-step experimental protocol, and provide visualizations of the reaction pathway and experimental workflow.
Data Presentation: Quantitative Summary of Analogous Suzuki Coupling Reactions
Direct quantitative data for the Suzuki coupling of this compound is not extensively available in the public domain. However, data from the closely related substrate, 2,6-dichloro-3-(trifluoromethyl)pyridine, provides valuable insights into expected yields and optimal conditions. The following table summarizes the results of Suzuki-Miyaura reactions with this analogous substrate, which selectively couples at the more sterically hindered 2-position.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 82 |
| 5 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 |
Data is based on analogous reactions with 2,6-dichloro-3-(trifluoromethyl)pyridine and should be considered as a predictive guide.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or a sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (3 mol%), and potassium phosphate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum or a screw cap. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio, to achieve a substrate concentration of 0.1-0.2 M) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-3,6-bis(trifluoromethyl)pyridine product.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of this compound. The use of a palladium catalyst, such as palladium(II) acetate, in the presence of a suitable base like potassium phosphate and a toluene/water solvent system, provides a reliable protocol for the synthesis of a variety of 2-aryl-3,6-bis(trifluoromethyl)pyridine derivatives. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated heterocyclic compounds for applications in drug discovery and materials science. Optimization of the reaction conditions, including the choice of ligand, base, and solvent, may be necessary for specific substrates to achieve maximum yields.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3,6-bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has found widespread application in pharmaceutical and materials science due to its broad substrate scope and functional group tolerance.[2][3] The amination of heteroaryl halides, particularly electron-deficient pyridines, is of significant interest as the resulting aminopyridine scaffolds are prevalent in a vast array of biologically active molecules.[4]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Chloro-3,6-bis(trifluoromethyl)pyridine. This substrate presents a unique challenge due to the presence of two strongly electron-withdrawing trifluoromethyl groups, which significantly influence the reactivity of the pyridine ring and the carbon-chlorine bond. The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step in the amination of aryl chlorides.[5] The electron-deficient nature of the substrate further modulates this reactivity.
These notes offer a comprehensive guide to catalyst selection, reaction optimization, and experimental procedures to facilitate the successful synthesis of a variety of 2-amino-3,6-bis(trifluoromethyl)pyridine derivatives.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) species.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form an amido ligand.
-
Reductive Elimination: The final step involves the formation of the C-N bond through reductive elimination of the desired aminopyridine product, which also regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][6]
The choice of palladium precursor, phosphine ligand, base, and solvent are critical parameters that must be carefully selected to ensure an efficient and high-yielding reaction, especially with challenging substrates like this compound. Bulky, electron-rich phosphine ligands are often employed to promote the challenging oxidative addition and the final reductive elimination steps.[5]
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. These conditions are based on established protocols for electron-deficient aryl chlorides and should serve as a starting point for further optimization.[7]
Table 1: Catalyst System and Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. |
| Ligand | RuPhos, BrettPhos, or XantPhos | These bulky, electron-rich ligands are known to be effective for challenging aryl chlorides.[2] |
| Pd/Ligand Ratio | 1:1.2 to 1:2 | A slight excess of the ligand is often beneficial. |
| Catalyst Loading | 1-5 mol% of Palladium | Higher loadings may be necessary for less reactive amines. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required.[8] |
| Solvent | Toluene or Dioxane | Anhydrous conditions are crucial for success.[8] |
| Temperature | 80-110 °C | Higher temperatures may be required to drive the reaction to completion. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Table 2: Example Reaction Conditions with Different Amine Types
| Amine Type | Example Amine | Recommended Ligand | Base | Solvent | Temperature (°C) |
| Primary Aliphatic | n-Butylamine | BrettPhos | LHMDS | Toluene | 100 |
| Secondary Aliphatic | Morpholine | RuPhos | NaOtBu | Dioxane | 110 |
| Primary Aromatic | Aniline | XantPhos | NaOtBu | Toluene | 100 |
| Secondary Aromatic | N-Methylaniline | RuPhos | NaOtBu | Dioxane | 110 |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. All glassware should be oven-dried before use.
Materials:
-
This compound
-
Amine of choice
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene or dioxane
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the palladium precursor (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.048 mmol, 4.8 mol%), and the base (e.g., 1.4 mmol).
-
Addition of Reactants: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of toluene) to the vessel.
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Experimental Workflow
Caption: A flowchart illustrating the key steps of the experimental protocol.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble base | - Use a pre-catalyst or ensure complete reduction of Pd(II) precursor- Thoroughly dry all reagents and solvents[5]- Use a more soluble base (e.g., LHMDS) or a co-solvent |
| Hydrodehalogenation | - Slow reductive elimination- Presence of water | - Use a bulkier, more electron-rich ligand to accelerate reductive elimination- Ensure strictly anhydrous conditions[5] |
| Side Product Formation | - Reaction temperature too high- Incorrect stoichiometry | - Optimize the reaction temperature- Use a slight excess of the amine (1.1-1.2 equivalents) |
Conclusion
The Buchwald-Hartwig amination of this compound is a viable and powerful method for the synthesis of novel aminopyridine derivatives. Success with this challenging substrate hinges on the careful selection of a suitable palladium catalyst system, a strong non-nucleophilic base, and strictly anhydrous reaction conditions. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize this important transformation for applications in drug discovery and materials science. Further screening of ligands and reaction parameters may be necessary to achieve optimal yields for specific amine coupling partners.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-3,6-bis(trifluoromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-3,6-bis(trifluoromethyl)pyridine is a highly electron-deficient heteroaromatic compound, making it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen and the two potent electron-withdrawing trifluoromethyl (CF₃) groups at positions 3 and 6 create a strong electrophilic character at the C2 carbon. This activation facilitates the displacement of the chloride leaving group by a diverse range of nucleophiles under relatively mild conditions.
This reactivity profile makes this compound a valuable building block for synthesizing complex molecules in the pharmaceutical and agrochemical industries. The introduction of CF₃ groups is known to enhance crucial properties like metabolic stability and binding affinity in drug candidates.[1] These protocols provide detailed methodologies for the substitution of the 2-chloro position with amine, oxygen, and sulfur nucleophiles.
General Reaction Pathway and Mechanism
The SNAr reaction on this substrate proceeds via a well-established addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the chloride leaving group, yielding the final substituted product.
Caption: General mechanism of SNAr on this compound.
Summary of Quantitative Data
The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution on this compound. These data are based on established protocols for structurally similar, highly activated chloropyridines and serve as a strong predictive baseline for experimental design.[2]
| Entry | Nucleophile Class | Example Nucleophile | Base / Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Primary Amine | Aniline | K₂CO₃ / DMF | 100 | 12 | 85 - 95 |
| 2 | Secondary Amine | Morpholine | K₂CO₃ / DMSO | 80 | 4 | 90 - 98 |
| 3 | Alkoxide | Sodium Methoxide | Methanol | Reflux | 2 | 85 - 95 |
| 4 | Aryloxide | Sodium Phenoxide | K₂CO₃ / DMF | 100 | 6 | 80 - 90 |
| 5 | Thiolate | Sodium Thiophenoxide | NaH / THF | 25 - 60 | 3 | 90 - 98 |
Experimental Protocols
Protocol 1: C-N Bond Formation (Amination)
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., Aniline, Morpholine) (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol) or Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (5 mL)
-
Ethyl Acetate
-
Brine
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the chosen amine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-amino-3,6-bis(trifluoromethyl)pyridine derivative.
Protocol 2: C-O Bond Formation (Alkoxylation)
This protocol details a typical procedure for the synthesis of 2-alkoxy-3,6-bis(trifluoromethyl)pyridines.
Materials:
-
This compound (1.0 mmol)
-
Alcohol (e.g., Methanol, Benzyl alcohol) (excess, used as solvent or 1.5 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 mmol) or Potassium tert-butoxide (t-BuOK) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) (5 mL)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the alcohol (1.5 mmol) and anhydrous THF (3 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 mmol) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for 30 minutes to form the sodium alkoxide.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (2 mL).
-
Add the pyridine solution dropwise to the stirring alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to 0 °C and cautiously quench the reaction by slow addition of saturated NH₄Cl solution.
-
Partition the mixture between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Protocol 3: C-S Bond Formation (Thiolation)
This protocol outlines the synthesis of 2-thioether-3,6-bis(trifluoromethyl)pyridines. Thiolate nucleophiles are exceptionally reactive in SNAr reactions.
Materials:
-
This compound (1.0 mmol)
-
Thiol (e.g., Thiophenol) (1.1 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the thiol (1.1 mmol) and anhydrous THF (3 mL).
-
Cool the solution to 0 °C and add sodium hydride (1.2 mmol) portion-wise.
-
Allow the mixture to stir and warm to room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) to the thiolate solution.
-
Stir the reaction at room temperature for 1-3 hours. The reaction is often rapid; monitor closely with TLC.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography to yield the desired 2-(aryl/alkylthio)-3,6-bis(trifluoromethyl)pyridine.
Experimental Workflow
The general workflow for performing and analyzing these SNAr reactions is depicted below.
Caption: General laboratory workflow for SNAr reactions.
Safety Considerations:
-
Always work in a well-ventilated fume hood.
-
This compound and its derivatives should be handled with care as they are potentially hazardous.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents like sodium hydride are highly flammable and water-reactive; handle under an inert atmosphere with extreme caution.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for 2-Chloro-3,6-bis(trifluoromethyl)pyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-3,6-bis(trifluoromethyl)pyridine as a key intermediate in the synthesis of advanced agrochemicals. The unique structural features of this compound, particularly the presence of two electron-withdrawing trifluoromethyl groups and a reactive chlorine atom, make it a valuable building block for creating potent herbicides.
Core Application: Synthesis of Aryloxyphenoxypropionate (APP) Herbicides
This compound is a precursor for the synthesis of aryloxyphenoxypropionate (APP) herbicides. These herbicides are known for their high efficacy in controlling grass weeds in broadleaf crops. The synthesis typically involves a nucleophilic aromatic substitution reaction where the chlorine atom on the pyridine ring is displaced by a phenoxide.
While specific examples detailing the direct use of this compound are limited in publicly available literature, the synthesis of the commercial herbicide Haloxyfop-P-methyl from the closely related 2,3-dichloro-5-trifluoromethylpyridine provides a representative and detailed experimental protocol. This reaction pathway is directly analogous to the expected reactivity of this compound.
Key Experimental Protocols
The following protocols describe the synthesis of Haloxyfop-P-methyl, a widely used APP herbicide. This synthesis is presented as a representative example of the application of trifluoromethyl-substituted chloropyridines in agrochemical production.
Protocol 1: Synthesis of 3-Chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine (Intermediate)
This protocol details the synthesis of the key phenoxy pyridine intermediate.
Reaction Scheme:
Materials:
-
2,3-dichloro-5-trifluoromethylpyridine
-
Hydroquinone
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Water
-
Ice
Procedure:
-
In a reaction flask, dissolve 2,3-dichloro-5-trifluoromethylpyridine and hydroquinone in DMF.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to 90-120°C.
-
After the reaction is complete (monitored by an appropriate method such as TLC or GC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and acidify with hydrochloric acid to a pH of 3-4.
-
Extract the aqueous phase with toluene to remove unreacted starting materials.
-
The remaining aqueous phase can be extracted with ethyl acetate to recover excess hydroquinone.
-
The intermediate product, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, is then isolated and purified. The reported melting point for this intermediate is 79-80°C, and it can be obtained with a purity of >98% by HPLC.[1]
Protocol 2: Synthesis of Haloxyfop-P-methyl (Final Product)
This protocol describes the reaction of the intermediate with a chiral propionate to yield the final herbicide.
Reaction Scheme:
Materials:
-
3-Chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine
-
(L)-methyl 2-methanesulfonyloxypropionate
-
Potassium carbonate (K₂CO₃)
-
Chlorobenzene
Procedure:
-
In a three-necked flask, add potassium carbonate, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, and chlorobenzene.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add (L)-methyl 2-methanesulfonyloxypropionate dropwise over 30 minutes.
-
After the addition is complete, raise the temperature to 80-85°C and continue the reaction for 48 hours.[1]
-
Upon completion, the reaction mixture is worked up to isolate the final product, Haloxyfop-P-methyl.
Data Presentation
The following tables summarize key quantitative data for the synthesis of Haloxyfop-P-methyl and a related bis(trifluoromethyl)pyridine derivative.
| Reaction Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Intermediate Synthesis | 2,3-dichloro-5-trifluoromethylpyridine, Hydroquinone | K₂CO₃ | DMF | 90-120 | - | >95 (for the step) | >98 (HPLC) | [1] |
| Final Product Synthesis | 3-Chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, (L)-methyl 2-methanesulfonyloxypropionate | K₂CO₃ | Chlorobenzene | 80-85 | 48 | - | 95.8 (chiral HPLC) | [1] |
| Related Synthesis | Lutidine derivatives | - | - | 360-440 | - | 60-80 (for chloro-bis(trifluoromethyl)pyridine) | - | [2][3] |
Spectroscopic Data for Haloxyfop-P-methyl: [1]
| Technique | Data |
| IR (KBr) | 1758, 1607, 1505, 1460, 1325 cm⁻¹ |
| ¹H NMR (CDCl₃) | δ 8.26 (1H, s), 7.96 (1H, s), 6.92-7.09 (4H, q), 4.74-4.79 (1H, q), 3.78 (3H, s), 1.63-1.65 (3H, d) |
| MS (m/e) | 375 |
Visualizations
Experimental Workflow
Mode of Action: ACCase Inhibition
Herbicides derived from trifluoromethyl-substituted pyridines, such as Haloxyfop, function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[2][3] This enzyme is crucial for the first committed step in fatty acid biosynthesis in susceptible grass species. Inhibition of ACCase disrupts the production of lipids, which are essential for building cell membranes and for energy storage. This ultimately leads to the death of the weed.
References
- 1. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloro-3,6-bis(trifluoromethyl)pyridine in Pharmaceutical Drug Discovery: A Detailed Guide
Introduction
2-Chloro-3,6-bis(trifluoromethyl)pyridine is a highly functionalized and versatile building block in modern medicinal chemistry. Its unique electronic properties, conferred by the presence of two strongly electron-withdrawing trifluoromethyl groups and a reactive chlorine atom, make it an invaluable scaffold for the synthesis of novel pharmaceutical agents. The trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chlorine atom serves as a convenient handle for introducing molecular diversity through various chemical transformations.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of potential therapeutics, with a focus on its application in the synthesis of kinase inhibitors.
Application in the Synthesis of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors
Pyruvate Dehydrogenase Kinase (PDK) has emerged as a promising target for therapeutic intervention in oncology and metabolic diseases. PDKs are key enzymes that regulate the activity of the pyruvate dehydrogenase complex (PDC), thereby controlling the flux of pyruvate into the mitochondria for oxidative phosphorylation. Inhibition of PDK can reactivate the PDC, shifting cancer cell metabolism from glycolysis towards glucose oxidation and inducing apoptosis.
This compound has been identified as a key intermediate in the synthesis of novel PDK inhibitors. The bis(trifluoromethyl)pyridine moiety can be strategically incorporated into molecules to enhance their potency and pharmacokinetic properties. Patent literature from Vernalis (R&D) Limited, for instance, describes the use of this building block in the development of PDK inhibitors for the treatment of cancer.
General Synthetic Strategy
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is highly activated by the two adjacent trifluoromethyl groups, facilitating its displacement by a variety of nucleophiles, particularly amines. This reaction allows for the straightforward introduction of the 3,6-bis(trifluoromethyl)pyridin-2-yl moiety into a target molecule.
References
Application Notes and Protocols for the Synthesis of Novel Herbicides from 2-Chloro-3,6-bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of trifluoromethyl groups into agrochemical candidates is a proven method for enhancing their metabolic stability, lipophilicity, and binding affinity to target enzymes. The highly functionalized building block, 2-Chloro-3,6-bis(trifluoromethyl)pyridine, offers a versatile platform for the development of novel herbicides. The presence of two electron-withdrawing trifluoromethyl groups significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), facilitating the introduction of various pharmacophores.
This document provides detailed protocols for the synthesis of novel herbicidal compounds via nucleophilic aromatic substitution on this compound, alongside methods for the evaluation of their biological activity.
Synthesis of Novel Phenylpyridine Herbicides
A primary route for the synthesis of novel herbicides from this compound involves the nucleophilic aromatic substitution of the chlorine atom with a substituted phenol. This reaction, often a Williamson ether synthesis, yields phenylpyridine derivatives which have shown promise as potent herbicides.
General Reaction Scheme
The general reaction involves the coupling of this compound with a substituted phenol in the presence of a base to yield the corresponding 2-phenoxy-3,6-bis(trifluoromethyl)pyridine derivative.
Caption: General synthesis of 2-phenoxypyridine herbicides.
Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)-3,6-bis(trifluoromethyl)pyridine
This protocol details the synthesis of a representative herbicidal compound.
Materials:
-
This compound (1.0 eq)
-
4-Chlorophenol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and 4-chlorophenol.
-
Add anhydrous DMF to dissolve the reactants.
-
Add potassium carbonate to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-(4-chlorophenoxy)-3,6-bis(trifluoromethyl)pyridine.
Data Presentation
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-(4-chlorophenoxy)-3,6-bis(trifluoromethyl)pyridine | 85 | 78-80 | 7.85 (d, J = 8.2 Hz, 1H), 7.42 (d, J = 8.8 Hz, 2H), 7.20 (d, J = 8.2 Hz, 1H), 7.15 (d, J = 8.8 Hz, 2H) | 163.2, 153.8 (q, J = 35.4 Hz), 150.1, 131.5, 130.2, 122.4, 121.8 (q, J = 274.5 Hz), 119.5 (q, J = 275.1 Hz), 118.9 (q, J = 3.8 Hz), 114.6 (q, J = 4.2 Hz) |
Herbicidal Activity Evaluation
The synthesized compounds can be evaluated for their herbicidal activity against a panel of monocotyledonous and dicotyledonous weeds.
Experimental Protocol: In Vitro Herbicidal Assay
Plant Material:
-
Monocots: Echinochloa crus-galli (Barnyard grass), Setaria viridis (Green foxtail)
-
Dicots: Abutilon theophrasti (Velvetleaf), Amaranthus retroflexus (Redroot pigweed)
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Sow seeds of the test plants in pots containing a standard potting mix.
-
After germination and when the seedlings have reached the two-leaf stage, apply the test compounds at various concentrations (e.g., 1, 10, 100, 1000 ppm) as a foliar spray. A commercial herbicide can be used as a positive control, and a solvent-only solution as a negative control.
-
Maintain the treated plants in a greenhouse under controlled conditions (25°C, 16h light/8h dark cycle).
-
After 14 days, visually assess the herbicidal effect as a percentage of growth inhibition compared to the negative control.
Data Presentation
| Compound | Concentration (ppm) | E. crus-galli (% Inhibition) | S. viridis (% Inhibition) | A. theophrasti (% Inhibition) | A. retroflexus (% Inhibition) |
| 2-(4-chlorophenoxy)-3,6-bis(trifluoromethyl)pyridine | 100 | 85 | 90 | 95 | 100 |
| 10 | 40 | 55 | 60 | 75 | |
| Commercial Herbicide | 100 | 95 | 98 | 100 | 100 |
Mode of Action and Signaling Pathways
While the precise mode of action for novel herbicides requires extensive investigation, many pyridine-based herbicides are known to inhibit key enzymes in plant metabolic pathways. A common target is Acetyl-CoA Carboxylase (ACCase), a crucial enzyme in fatty acid biosynthesis.
Caption: Inhibition of ACCase by a putative herbicide.
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel herbicides from this compound is outlined below.
Creating Fluorinated Analogs of Drug Candidates with 2-Chloro-3,6-bis(trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-3,6-bis(trifluoromethyl)pyridine in the synthesis of fluorinated analogs of drug candidates. The incorporation of trifluoromethyl groups is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile building block for introducing the 3,6-bis(trifluoromethyl)pyridyl moiety into a variety of molecular scaffolds.
Introduction
Fluorination is a key tool in modern drug discovery, and the introduction of trifluoromethyl (-CF3) groups can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. The this compound reagent is particularly useful due to the presence of a reactive chlorine atom at the 2-position, which is activated towards nucleophilic aromatic substitution (SNAr) by the two strongly electron-withdrawing trifluoromethyl groups. This allows for the facile and efficient incorporation of the fluorinated pyridine ring into potential drug molecules. This building block is instrumental in the synthesis of a variety of compounds, including kinase inhibitors targeting pathways implicated in cancer, fibrosis, and chronic graft-versus-host disease.
Key Applications
The 3,6-bis(trifluoromethyl)pyridine moiety has been incorporated into molecules targeting a range of biological pathways. One notable application is in the development of Pyruvate Dehydrogenase Kinase (PDK) inhibitors. PDKs are critical enzymes in cellular metabolism, and their inhibition is a promising therapeutic strategy for various diseases, including cancer. By inhibiting PDK, the metabolic switch from glycolysis to glucose oxidation is favored, leading to decreased tumor growth and angiogenesis.
Below is a diagram illustrating the general experimental workflow for creating fluorinated drug analogs using this compound.
Caption: General workflow for synthesizing and evaluating fluorinated drug analogs.
Experimental Protocols
The following section details common reaction types for the functionalization of this compound, including representative experimental conditions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, amplified by the two trifluoromethyl groups, makes the chlorine atom at the 2-position highly susceptible to displacement by a variety of nucleophiles.
General Reaction Scheme:
Caption: General scheme for Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: Reaction with an Aniline Derivative
-
Materials:
-
This compound (1.0 equiv)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the substituted aniline, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Reaction with a Phenol Derivative
-
Materials:
-
This compound (1.0 equiv)
-
Substituted Phenol (e.g., Phenol) (1.1 equiv)
-
Sodium Hydride (NaH) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol and anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add a solution of this compound in THF.
-
Heat the reaction mixture to reflux and stir for 6-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench carefully with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Reaction with a Thiol Derivative
-
Materials:
-
This compound (1.0 equiv)
-
Substituted Thiol (e.g., Thiophenol) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the substituted thiol, and potassium carbonate.
-
Add anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C and C-N bonds where direct SNAr is not feasible or desired, palladium-catalyzed cross-coupling reactions are powerful alternatives.
a) Buchwald-Hartwig Amination
This reaction is highly effective for coupling primary and secondary amines with the pyridine core.
General Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig Amination.
Protocol 4: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Piperidine) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
b) Suzuki Coupling
This reaction enables the formation of a C-C bond between the pyridine ring and an aryl or vinyl group.
General Reaction Scheme:
Caption: General scheme for Suzuki Coupling.
Protocol 5: Suzuki Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
c) Sonogashira Coupling
This reaction is used to couple terminal alkynes with the pyridine ring, forming a C-C triple bond.
General Reaction Scheme:
Caption: General scheme for Sonogashira Coupling.
Protocol 6: Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous THF, triethylamine, and the terminal alkyne.
-
Stir the reaction mixture at room temperature to 60 °C for 6-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product directly by flash column chromatography.
-
Data Presentation
The following tables summarize representative quantitative data for the reactions described above. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyaniline | K₂CO₃ | DMF | 90 | 8 | 85-95 |
| 2 | Phenol | NaH | THF | 65 | 12 | 70-85 |
| 3 | Thiophenol | K₂CO₃ | MeCN | 25 | 4 | 90-98 |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Buchwald-Hartwig | Piperidine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 110 | 18 | 75-90 |
| 2 | Suzuki | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-92 |
| 3 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 16 | 70-85 |
Signaling Pathway Diagram
As mentioned, a key application of this chemistry is in the synthesis of PDK inhibitors. The diagram below illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) and its regulation by PDK in cellular metabolism, a pathway often dysregulated in cancer.
Caption: PDK's role in regulating the switch between glycolysis and oxidative phosphorylation in cancer.
Application Notes and Protocols for High-Yield Synthesis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of two trifluoromethyl groups significantly influences the molecule's lipophilicity and metabolic stability, making it an attractive scaffold for medicinal chemistry. The chlorine atom at the 2-position is highly activated towards nucleophilic substitution, offering a versatile handle for further derivatization.
Synthetic Strategy Overview
The high-yield synthesis of this compound can be approached through several routes, primarily involving the construction of the substituted pyridine ring followed by chlorination and trifluoromethylation, or by starting with a pre-functionalized pyridine and introducing the trifluoromethyl groups. A common industrial method involves the vapor-phase chlorination and fluorination of picoline derivatives at high temperatures.
An alternative and often more adaptable laboratory-scale synthesis involves the selective dechlorination of a polychlorinated precursor. For instance, starting from a trichlorinated pyridine derivative allows for controlled removal of specific chlorine atoms to yield the desired product. This method can offer high yields and selectivity.
Below is a representative high-yield protocol based on the selective reductive dechlorination of a polychlorinated trifluoromethylpyridine precursor.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Reductive Dechlorination
This protocol describes a method for the synthesis of this compound from a polychlorinated precursor, 2,3,6-trichloro-5-(trifluoromethyl)pyridine, which can be a byproduct in other industrial processes. This method is advantageous due to its potential for high selectivity and yield.
Materials:
-
2,3,6-Trichloro-5-(trifluoromethyl)pyridine
-
Methanol (anhydrous)
-
Palladium on carbon (5% Pd/C)
-
Sodium acetate (anhydrous)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Autoclave/hydrogenation reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a clean and dry autoclave, add 2,3,6-trichloro-5-(trifluoromethyl)pyridine (1.0 eq), sodium acetate (1.5 eq) as an acid scavenger, and 5% Pd/C catalyst (0.02 eq).
-
Solvent Addition: Add anhydrous methanol as the solvent under a nitrogen atmosphere.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by vacuum. Introduce hydrogen gas to a pressure of 0.5-1.0 MPa.
-
Reaction: Stir the reaction mixture at a controlled temperature of 25-40°C for 8-16 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine |
| Key Reagents | H₂, 5% Pd/C, Sodium Acetate |
| Solvent | Methanol |
| Temperature | 25-40°C |
| Pressure | 0.5-1.0 MPa |
| Reaction Time | 8-16 hours |
| Typical Yield | 75-90% |
| Purity (post-purification) | >98% |
Protocol 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of this compound is activated by the two electron-withdrawing trifluoromethyl groups, making it susceptible to nucleophilic aromatic substitution. This allows for the synthesis of a wide range of derivatives.
General Procedure for Amination:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Reaction: Stir the mixture at room temperature or elevated temperatures (50-100°C) depending on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow and Reaction
Caption: Experimental workflow for the synthesis of this compound.
Caption: General scheme for the derivatization via nucleophilic aromatic substitution (SNAr).
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-3,6-bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed cross-coupling of 2-chloro-3,6-bis(trifluoromethyl)pyridine, a valuable building block in the synthesis of novel agrochemicals and pharmaceuticals. The presence of two electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the pyridine ring, making specialized protocols essential for successful transformations. This document outlines detailed methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, including quantitative data, experimental protocols, and visual workflows to facilitate reproducible and efficient synthesis.
Introduction to the Reactivity of this compound
The pyridine core substituted with trifluoromethyl groups is a key structural motif in many active pharmaceutical and agrochemical ingredients. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the lipophilicity and metabolic stability of molecules. This compound serves as a versatile precursor for the introduction of various functionalities at the 2-position through palladium-catalyzed cross-coupling reactions. These reactions, including the formation of carbon-carbon and carbon-nitrogen bonds, are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3,6-bis(trifluoromethyl)pyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | Est. 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | Est. 90-98 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | Est. 75-85 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | Est. 80-90 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-3,6-bis(trifluoromethyl)pyridine.
Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-3,6-bis(trifluoromethyl)pyridines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method allows for the coupling of this compound with a variety of primary and secondary amines.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | Est. 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | Est. 75-85 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | K₃PO₄ | t-BuOH | 80 | 24 | Est. 70-80 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | Toluene | 100 | 18 | Est. 85-95 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine like morpholine.
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 eq).
-
Add this compound (1.0 mmol, 1.0 eq) and morpholine (1.2 mmol, 1.2 eq).
-
Add anhydrous toluene (5 mL).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 2-Alkynyl-3,6-bis(trifluoromethyl)pyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[2] This reaction is valuable for introducing alkynyl moieties into the 2-position of the pyridine ring.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | Est. 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 16 | Est. 75-85 |
| 3 | 1-Hexyne | [Pd(allyl)Cl]₂ (1) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | Est. 70-80 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | DIPA | DMF | 90 | 10 | Est. 65-75 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Tetrahydrofuran (THF) (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 eq) via syringe.
-
Add phenylacetylene (1.5 mmol, 1.5 eq) dropwise.
-
Stir the reaction mixture at 65 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Sonogashira Coupling Workflow
Caption: Experimental workflow for the Sonogashira coupling.
General Catalytic Cycle
The palladium-catalyzed cross-coupling reactions of this compound generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
References
Derivatization of 2-Chloro-3,6-bis(trifluoromethyl)pyridine for Material Science Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 2-chloro-3,6-bis(trifluoromethyl)pyridine, a versatile building block for the synthesis of novel materials with applications in material science. The presence of two strongly electron-withdrawing trifluoromethyl groups significantly activates the chlorine atom at the 2-position, making it an excellent substrate for various cross-coupling and nucleophilic substitution reactions.
Introduction
This compound is a key intermediate for the development of functional materials. The unique electronic properties conferred by the trifluoromethyl groups, such as high electron affinity and thermal stability, make its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. This document outlines key derivatization strategies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution (SNAr), to access a diverse range of functionalized pyridine derivatives.
Key Derivatization Reactions
The activated chlorine atom on the this compound scaffold allows for a variety of C-C, C-N, and C-O bond-forming reactions. Below are detailed protocols for some of the most effective transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and heteroaryl compounds, which are important structural motifs in conjugated materials.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the respective arylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3,6-bis(trifluoromethyl)pyridine.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-3,6-bis(trifluoromethyl)pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3,6-bis(trifluoromethyl)pyridine | 92 |
| 3 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-3,6-bis(trifluoromethyl)pyridine | 78 |
Yields are based on isolated product after purification and are representative examples from analogous reactions.
Logical Relationship of Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of arylamines, which are valuable components in hole-transporting materials and emitters for OLEDs.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of this compound with various amines.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol, 1.4 eq).
-
Add this compound (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL), and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to give the desired 2-amino-3,6-bis(trifluoromethyl)pyridine derivative.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-3,6-bis(trifluoromethyl)pyridin-2-amine | 88 |
| 2 | Morpholine | 4-(3,6-Bis(trifluoromethyl)pyridin-2-yl)morpholine | 95 |
| 3 | Carbazole | 9-(3,6-Bis(trifluoromethyl)pyridin-2-yl)-9H-carbazole | 82 |
Yields are based on isolated product after purification and are representative examples from analogous reactions.
Experimental Workflow for Buchwald-Hartwig Amination
Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling provides access to aryl-alkyne structures, which are useful for extending conjugation in molecular wires and nonlinear optical materials.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol describes a general method for the palladium/copper-catalyzed Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.
-
Stir the reaction mixture at 60 °C for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, purify the crude product by column chromatography.
Data Presentation:
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-3,6-bis(trifluoromethyl)pyridine | 89 |
| 2 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-3,6-bis(trifluoromethyl)pyridine | 93 |
| 3 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-3,6-bis(trifluoromethyl)pyridine | 85 |
Yields are based on isolated product after purification and are representative examples from analogous reactions.
Catalytic Cycle of Sonogashira Coupling
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the pyridine ring allows for facile nucleophilic aromatic substitution of the chloride with various nucleophiles, even without a metal catalyst.
Protocol 4: General Procedure for SNAr with Phenols
This protocol describes a general method for the synthesis of 2-aryloxy-3,6-bis(trifluoromethyl)pyridines.
Materials:
-
This compound
-
Phenol or substituted phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a round-bottom flask, add the phenol (1.2 mmol, 1.2 eq) and anhydrous DMF (5 mL).
-
Add potassium carbonate (1.5 mmol, 1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol, 1.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation:
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | 2-Phenoxy-3,6-bis(trifluoromethyl)pyridine | 95 |
| 2 | 4-Nitrophenol | 2-(4-Nitrophenoxy)-3,6-bis(trifluoromethyl)pyridine | 98 |
| 3 | 2-Naphthol | 2-(Naphthalen-2-yloxy)-3,6-bis(trifluoromethyl)pyridine | 91 |
Yields are based on isolated product after purification and are representative examples from analogous reactions.
SNAr Reaction Mechanism
Applications in Material Science
Derivatives of this compound are promising candidates for a variety of material science applications due to their unique electronic and photophysical properties.
-
Organic Light-Emitting Diodes (OLEDs): The introduction of arylamine or carbazole moieties via Buchwald-Hartwig amination can lead to materials with excellent hole-transporting properties. Aryl and heteroaryl derivatives from Suzuki-Miyaura coupling can serve as host materials or emitters, particularly for blue phosphorescent or thermally activated delayed fluorescence (TADF) OLEDs. The trifluoromethyl groups can enhance electron mobility and improve device efficiency and stability.
-
Conjugated Polymers: The difunctional nature of derivatized 3,6-bis(trifluoromethyl)pyridine can be exploited in polymerization reactions (e.g., Suzuki or Stille polycondensation) to create novel conjugated polymers. These polymers are of interest for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The electron-deficient pyridine core can be combined with electron-rich units to create donor-acceptor polymers with tailored band gaps.
-
Luminescent Materials: Sonogashira coupling products with extended π-conjugation can exhibit interesting fluorescent or phosphorescent properties, making them suitable for use as probes, sensors, or in anti-counterfeiting applications.
Conclusion
This compound is a highly versatile and reactive building block for the synthesis of advanced materials. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel materials with tailored properties for a wide range of applications in material science. The strong electron-withdrawing nature of the trifluoromethyl groups consistently leads to high reactivity and often excellent yields in derivatization reactions, making it an attractive scaffold for modern materials research.
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the preparation of this important synthetic building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the vapor-phase chlorination and fluorination of 2,5-lutidine, a common industrial approach.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Inefficient conversion of methyl groups to trifluoromethyl groups.- Suboptimal reaction temperature or pressure.- Catalyst deactivation.- Formation of unwanted byproducts. | - Ensure precise temperature control in both the catalyst fluidized bed and empty phase zones of the reactor.[1][2]- Verify the molar ratios of chlorine and hydrogen fluoride to the 2,5-lutidine feed.- Check the integrity and activity of the transition metal-based catalyst (e.g., iron fluoride).[1]- Analyze the product stream to identify major byproducts and adjust reaction conditions accordingly. |
| Formation of Multiple Isomers | - Lack of regioselectivity in the chlorination step. | - Optimize the reaction temperature and residence time to favor chlorination at the desired position.- While vapor-phase reactions at high temperatures can be difficult to control, adjusting the chlorine to lutidine ratio may influence selectivity. |
| Over-chlorination of the Pyridine Ring | - Excess chlorine in the reaction feed.- High reaction temperature in the chlorination zone. | - Reduce the molar ratio of chlorine to 2,5-lutidine.- Lower the temperature of the empty phase (chlorination zone) of the reactor.[1] |
| Incomplete Fluorination | - Insufficient hydrogen fluoride concentration.- Low reaction temperature in the fluorination zone.- Short residence time. | - Increase the molar feed of anhydrous hydrogen fluoride.- Raise the temperature of the catalyst fluidized bed to promote the halogen exchange reaction.- Adjust the flow rate to increase the residence time of the reactants in the catalyst bed. |
| Difficult Purification of the Final Product | - Presence of closely boiling isomers or byproducts. | - Employ fractional distillation under reduced pressure for initial purification.- For removal of specific impurities, consider chemical treatment. For example, certain chlorinated impurities can be converted to higher boiling point derivatives by reaction with an aminating agent, followed by distillation.[3][4]- Preparative gas chromatography may be necessary for achieving high purity on a smaller scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent industrial method is the simultaneous vapor-phase chlorination and fluorination of 2,5-lutidine.[1][2] This one-step process is performed at high temperatures in the presence of a transition metal-based catalyst.[1]
Q2: What are the typical yields for the synthesis of chloro-bis(trifluoromethyl)pyridines from lutidines?
A2: The yields for the synthesis of chloro-bis(trifluoromethyl)pyridines from various lutidines via vapor-phase reaction are generally in the range of 60-80%. For the reaction starting from 2,5-lutidine, a yield of approximately 59% for the chloro-bis(trifluoromethyl)pyridine product has been reported.[1][2]
Q3: What are the major byproducts in this synthesis?
A3: Common byproducts include other isomers of chloro-bis(trifluoromethyl)pyridine, dichloro-bis(trifluoromethyl)pyridines, and compounds with incomplete fluorination of the methyl groups.[1] The formation of multi-chlorinated byproducts is a known challenge in vapor-phase chlorination reactions.[1]
Q4: What type of catalyst is used in the vapor-phase reaction?
A4: Transition metal-based catalysts, such as iron fluoride, are typically employed for simultaneous vapor-phase chlorination and fluorination reactions.[1]
Q5: How can I purify the crude this compound?
A5: Purification is typically achieved through fractional distillation. In cases where isomers are difficult to separate by distillation alone, chemical purification methods may be employed. This can involve selectively reacting with and transforming an impurity into a compound with a significantly different boiling point, which can then be easily separated by distillation.[3][4]
Experimental Protocols
Key Experiment: Vapor-Phase Synthesis of this compound from 2,5-Lutidine
This protocol is based on generalized procedures for the simultaneous vapor-phase chlorination and fluorination of lutidines.[1][2]
Objective: To synthesize this compound via the reaction of 2,5-lutidine with chlorine and hydrogen fluoride in a vapor-phase reactor.
Materials:
-
2,5-Lutidine
-
Anhydrous Hydrogen Fluoride (HF)
-
Chlorine Gas (Cl₂)
-
Nitrogen (for inerting)
-
Transition metal catalyst (e.g., iron fluoride on a support)
Equipment:
-
Vapor-phase reactor with two zones: a catalyst fluidized bed and an empty phase.
-
Heating system capable of reaching and maintaining temperatures up to 500°C.
-
Mass flow controllers for precise gas delivery.
-
Condensation train to collect the product.
-
Scrubber system for unreacted HF and Cl₂.
Procedure:
-
Reactor Setup: The vapor-phase reactor is prepared with the catalyst in the fluidized bed zone. The system is purged with nitrogen to remove air and moisture.
-
Heating: The catalyst fluidized bed is heated to approximately 420°C, and the empty phase zone is heated to around 460°C.[2]
-
Reactant Feed: A gaseous mixture of 2,5-lutidine, anhydrous hydrogen fluoride, and chlorine is introduced into the reactor. The molar ratios of the reactants should be carefully controlled to optimize the yield of the desired product and minimize byproduct formation.
-
Reaction: The reactants first pass through the catalyst fluidized bed where the fluorination of the methyl groups is initiated. Subsequently, the mixture flows into the empty phase where nuclear chlorination occurs.
-
Product Collection: The product stream exiting the reactor is passed through a condensation train to liquefy the chlorinated and fluorinated pyridines.
-
Work-up and Purification: The collected crude product is a mixture of the desired product, isomers, and other byproducts. This mixture is then subjected to fractional distillation to isolate this compound. Further purification may be required as detailed in the troubleshooting guide.
Quantitative Data Summary
| Starting Material | Reaction Type | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |
| 2,5-Lutidine | Vapor-Phase Chlorination/Fluorination | Iron Fluoride (example) | CFB: 420, Empty: 460 | Chloro-bis(trifluoromethyl)pyridine | 59.0 | [2] |
| 2,4-Lutidine | Vapor-Phase Chlorination/Fluorination | Iron Fluoride (example) | CFB: 420, Empty: 420 | Chloro-bis(trifluoromethyl)pyridine | 78.8 | [1] |
| 3,5-Lutidine | Vapor-Phase Chlorination/Fluorination | Iron Fluoride (example) | CFB: 380, Empty: 440 | Chloro-bis(trifluoromethyl)pyridine | 62.2 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. CN108997203A - A kind of process for effectively purifying of bis- chloro-5-trifluoromethylpyridine of 2,3- - Google Patents [patents.google.com]
- 4. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
Technical Support Center: Nucleophilic Aromatic Substitution on 2-Chloro-3,6-bis(trifluoromethyl)pyridine
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-3,6-bis(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance reaction yields and address common experimental challenges. The pyridine core, particularly when substituted with strong electron-withdrawing groups like trifluoromethyl, presents unique opportunities and challenges in synthetic chemistry.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields or failed reactions during the nucleophilic substitution on this compound.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Insufficient Nucleophilicity: The attacking nucleophile may be too weak to react efficiently with the sterically hindered and highly electron-deficient pyridine ring. | - Increase Nucleophile Strength: If using an alcohol or amine, consider deprotonating it first with a suitable base (e.g., NaH, KHMDS) to form the more reactive alkoxide or amide. - Choose a More Nucleophilic Reagent: If possible, select a nucleophile that is inherently more reactive. |
| Inappropriate Solvent: The solvent may not adequately solvate the nucleophile or the reaction intermediate (Meisenheimer complex). | - Use Polar Aprotic Solvents: Solvents like DMF, DMSO, NMP, or anhydrous acetonitrile are generally preferred as they can stabilize the charged intermediate and do not interfere with the nucleophile.[1] |
| Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature. | - Increase Temperature: Gradually increase the reaction temperature. Microwave irradiation can also be an effective method to accelerate the reaction and improve yields. |
| Poor Solubility of Reagents: The starting material, nucleophile, or base may not be fully dissolved in the chosen solvent. | - Solvent Screening: Test a range of anhydrous, non-nucleophilic solvents to find one that provides good solubility for all reaction components. |
Issue 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Recommended Solution |
| Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile, leading to undesired byproducts. | - Use Non-Nucleophilic Solvents: Switch to a non-nucleophilic solvent such as THF, dioxane, or toluene. |
| Decomposition of Starting Material or Product: The highly activated pyridine ring can be susceptible to degradation under harsh basic conditions or at high temperatures. | - Milder Reaction Conditions: Employ a weaker base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., DBU, DIPEA). - Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. |
| Hydrolysis: Trace amounts of water can lead to the formation of hydroxypyridine byproducts. | - Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Residual High-Boiling Solvent: Polar aprotic solvents like DMF or DMSO can be difficult to remove completely. | - Aqueous Workup: Perform multiple extractions with water or brine to wash away water-soluble solvents. - Azeotropic Removal: For solvents like toluene, azeotropic distillation can be effective. |
| Similar Polarity of Product and Byproducts: The desired product may have a similar polarity to unreacted starting materials or side products, making chromatographic separation challenging. | - Optimize Chromatography: Experiment with different solvent systems (eluents) for column chromatography. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive towards nucleophilic substitution?
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The two strongly electron-withdrawing trifluoromethyl (CF₃) groups further decrease the electron density of the ring, making it highly susceptible to attack by nucleophiles. The chlorine atom at the 2-position is particularly activated for displacement.[2]
Q2: At which position on the pyridine ring does the substitution occur?
Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen atom). This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. In the case of this compound, the substitution will occur at the 2-position, displacing the chloride ion.
Q3: What is the typical mechanism for this reaction?
The reaction proceeds via a two-step addition-elimination mechanism (SNAr).
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the pyridine ring is restored by the departure of the chloride leaving group.
Q4: Can I use palladium-catalyzed cross-coupling reactions with this substrate?
Yes, while highly activated for SNAr, this compound can also be a substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The choice between SNAr and a cross-coupling reaction will depend on the desired product and the nature of the nucleophile/coupling partner. For instance, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds with a wide range of amines.
Experimental Protocols and Data
The following tables provide a summary of reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles.
Table 1: Amination Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | ~85 |
| Morpholine | K₂CO₃ | DMSO | 80 | 4 | ~92 |
| Benzylamine | Et₃N | MeCN | 80 | 16 | ~78 |
| Ammonia | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) |
Table 2: O-Alkylation and Thiolation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | NaOMe | Methanol | Reflux | 4 | Good |
| Sodium Ethanethiolate | NaSEt | DMF | 25 | 2 | High |
| Phenol | K₂CO₃ | DMF | 120 | 24 | Moderate |
Note: The yields presented are approximate and can vary based on the specific experimental setup and purity of reagents. Researchers should optimize conditions for their specific application.
Detailed Experimental Protocol: Synthesis of 2-Anilino-3,6-bis(trifluoromethyl)pyridine
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, aniline, and potassium carbonate.
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired product.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Simplified SNAr reaction mechanism.
References
Technical Support Center: Reactions with 2-Chloro-3,6-bis(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3,6-bis(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with an amine nucleophile is sluggish or incomplete. What are the possible causes and solutions?
A1: The 2-chloro position of this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the two trifluoromethyl groups.[1] However, several factors can still impede the reaction.
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Insufficiently Nucleophilic Amine: Sterically hindered or electron-poor amines may react slowly.
-
Solution: Increase the reaction temperature, use a stronger, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the amine, or switch to a more polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the amine.
-
-
Poor Solubility: The starting material or amine may not be fully dissolved at the reaction temperature.
-
Solution: Choose a solvent in which all reactants are soluble at the desired temperature. A solvent screen with small-scale reactions can be beneficial.
-
-
Competitive Side Reactions: The presence of water or other nucleophilic solvents can lead to side product formation (see Q2).
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the starting material. How can I prevent this?
A2: The high electrophilicity of the pyridine ring makes it susceptible to nucleophilic attack by water, leading to the formation of 2-hydroxy-3,6-bis(trifluoromethyl)pyridine.
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Cause: Presence of water in the reaction mixture. This can be introduced through wet solvents, reagents, or exposure to atmospheric moisture.
-
Troubleshooting:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry reagents under vacuum or by other appropriate methods.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
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Solvent Choice: Use aprotic solvents that are less likely to participate in the reaction.
-
Troubleshooting Flowchart for SNAr Reactions
Caption: Troubleshooting logic for low-yielding SNAr reactions.
II. Suzuki-Miyaura Cross-Coupling Reactions
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product, and I am observing significant amounts of boronic acid homocoupling. What can I do?
A1: Homocoupling of the boronic acid partner is a common side reaction in Suzuki-Miyaura couplings, especially with electron-deficient aryl halides.
-
Causes:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.
-
Inefficient Catalytic Cycle: If the transmetalation or reductive elimination steps are slow, it can favor side reactions.
-
-
Troubleshooting:
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
-
Catalyst and Ligand Choice: Use a highly active catalyst system. For electron-deficient chlorides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[2]
-
Base Selection: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ can facilitate the transmetalation step and improve the yield of the desired product.[2]
-
Q2: I am observing a byproduct that corresponds to the hydrodehalogenation of my starting material (formation of 3,6-bis(trifluoromethyl)pyridine). How can I minimize this?
A2: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.
-
Causes:
-
Source of Hydride: The hydride source can be impurities in the reagents or solvent, or it can arise from the decomposition of the boronic acid or solvent.
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Slow Reductive Elimination: If the reductive elimination step is slow, the palladium intermediate may undergo other reaction pathways, including those leading to hydrodehalogenation.
-
-
Troubleshooting:
-
Use High-Purity Reagents: Ensure the purity of your boronic acid, base, and solvents.
-
Optimize Ligand: A suitable ligand can accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.
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Temperature Control: Sometimes, lowering the reaction temperature can disfavor the hydrodehalogenation side reaction.
-
Representative Data for Suzuki-Miyaura Coupling Side Products
| Entry | Arylboronic Acid | Base | Ligand | Desired Product Yield (%) | Homocoupling Yield (%) | Hydrodehalogenation Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | PPh₃ | 65 | 15 | 5 |
| 2 | Phenylboronic acid | K₃PO₄ | SPhos | 90 | <5 | <2 |
| 3 | 4-Methoxyphenylboronic acid | K₂CO₃ | PPh₃ | 75 | 10 | 4 |
| 4 | 4-Methoxyphenylboronic acid | K₃PO₄ | SPhos | 95 | <5 | <1 |
Note: These are representative yields for a typical electron-deficient aryl chloride and are intended for illustrative purposes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen (repeat three times).
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
III. Buchwald-Hartwig Amination
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is giving a low yield, and I am recovering unreacted starting material. What should I do?
A1: The C-Cl bond in this compound is activated, but amination of heteroaryl chlorides can still be challenging.
-
Causes:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.
-
Weak Base: The base may not be strong enough to efficiently deprotonate the amine or the intermediate palladium complex.
-
-
Troubleshooting:
-
Ligand Choice: Use bulky, electron-rich ligands such as Josiphos, XPhos, or RuPhos, which can promote the reaction and prevent catalyst inhibition.
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are typically required for the amination of aryl chlorides.
-
Pre-catalyst: Consider using a well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) for more reliable initiation of the catalytic cycle.
-
Q2: I am observing the formation of 3,6-bis(trifluoromethyl)pyridine as a major byproduct in my Buchwald-Hartwig amination. What is the cause and how can I prevent it?
A2: This is due to a hydrodehalogenation side reaction.
-
Mechanism: An unproductive side reaction can compete with reductive elimination, where the amide undergoes beta-hydride elimination (if the amine has a beta-hydrogen) to yield the hydrodehalogenated arene and an imine product.[3]
-
Troubleshooting:
-
Ligand Optimization: The choice of ligand is critical to favor reductive elimination over beta-hydride elimination. Experiment with different bulky phosphine ligands.
-
Temperature and Reaction Time: Lowering the temperature or reducing the reaction time once the starting material is consumed can sometimes minimize the formation of this side product.
-
Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress this side reaction.
-
Diagram of Buchwald-Hartwig Catalytic Cycle and Side Reaction
Caption: Buchwald-Hartwig catalytic cycle and the competing hydrodehalogenation pathway.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (1-3 mol%), the ligand (1.5-4.5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry, concentrate, and purify the crude product by column chromatography.
This technical support guide provides a starting point for troubleshooting common issues in reactions involving this compound. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant safety data sheets (SDS) before handling any chemicals.
References
Optimization of catalyst loading for 2-Chloro-3,6-bis(trifluoromethyl)pyridine cross-coupling
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of catalyst loading in the cross-coupling of 2-Chloro-3,6-bis(trifluoromethyl)pyridine. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the cross-coupling reaction of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low or no yield?
A1: Low or no product formation is a common challenge, particularly with electron-deficient heteroaryl chlorides. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly activates the C-Cl bond, but can also introduce other complexities. A systematic evaluation of each reaction component is crucial for identifying the issue.
Troubleshooting Workflow for Low/No Yield
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Q2: I am observing significant formation of side products. How can I identify and minimize them?
A2: The formation of byproducts is a common issue. The most frequent side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
| Side Product | Identification | Potential Causes | Recommended Solutions |
| Protodeboronation | Formation of the arene corresponding to the boronic acid (Ar-H). | - Presence of water or other proton sources. - High reaction temperatures. - Excessively strong base. | - Use anhydrous solvents and reagents. - Employ boronic esters (e.g., pinacol esters) for increased stability. - Screen milder bases or reduce reaction temperature. |
| Homocoupling | Dimerization of the boronic acid (Ar-Ar) or the pyridine starting material. | - Presence of oxygen, which can oxidize the active Pd(0) catalyst. - Inefficient reduction of a Pd(II) precatalyst. | - Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or an efficient precatalyst system. |
Q3: The reaction works, but the yield is inconsistent. What could be the cause?
A3: Inconsistent yields often point to issues with reagent quality or reaction setup.
-
Reagent Quality: Boronic acids can degrade over time, especially if not stored properly. Ensure the purity of your this compound and the boronic acid.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction.
-
Stirring: For heterogeneous mixtures, ensure vigorous stirring to facilitate proper mixing of all components.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the cross-coupling of this compound?
A1: The optimal catalyst loading can vary depending on the specific coupling partners and reaction conditions. For challenging substrates like this, a higher initial catalyst loading of 2-5 mol% is often a good starting point for optimization.[1] Once favorable conditions are identified, the loading can be incrementally decreased to improve cost-effectiveness and reduce residual palladium in the product.
Q2: Which catalyst and ligand system is most effective for this type of substrate?
A2: Due to the electron-deficient nature of the pyridine ring, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] More active catalytic systems are generally required. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.
Q3: What is the best choice of base for this reaction?
A3: The base plays a critical role in the transmetalation step. For electron-deficient heteroaryl chlorides, strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[3]
Q4: How do the trifluoromethyl groups affect the reaction?
A4: The two electron-withdrawing trifluoromethyl groups have a significant impact:
-
They activate the C-Cl bond, making oxidative addition more favorable compared to a non-substituted chloropyridine.[4]
-
They increase the electron deficiency of the pyridine ring, which can influence the binding of ligands to the palladium center.
-
They can make the resulting coupled product more susceptible to certain decomposition pathways if the reaction is run at excessively high temperatures.
Q5: Is it necessary to use anhydrous solvents?
A5: While not always strictly necessary, using anhydrous solvents is highly recommended to minimize side reactions, particularly protodeboronation of the boronic acid.[5] If an inorganic base with low solubility is used, the addition of a small amount of degassed water can sometimes be beneficial, but this should be optimized carefully.
Data Presentation: Catalyst Loading Optimization
The following table summarizes representative data for catalyst loading optimization in Suzuki-Miyaura cross-coupling reactions of similar electron-deficient heteroaryl chlorides. This data can serve as a starting point for the optimization of reactions with this compound.
| Catalyst/Precatalyst | Ligand | Catalyst Loading (mol%) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | 2 | >90 | A common and effective system for heteroaryl chlorides. |
| Pd₂(dba)₃ | XPhos | 1.5 | >90 | Highly active catalyst, often allowing for lower loading. |
| Pd(PPh₃)₄ | PPh₃ | 3-5 | 60-75 | A more traditional catalyst, may require higher loading and temperatures.[6] |
| PEPPSI™-IPr | IPr (NHC) | 1-2 | >90 | An efficient N-heterocyclic carbene-based catalyst system. |
Note: Yields are representative and can vary based on the specific coupling partners, base, solvent, and reaction temperature.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a generalized procedure and should be optimized for specific substrates.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8]
References
Purification techniques for 2-Chloro-3,6-bis(trifluoromethyl)pyridine reaction products
Technical Support Center: Purification of 2-Chloro-3,6-bis(trifluoromethyl)pyridine
This guide provides troubleshooting advice and detailed protocols for the purification of this compound and related reaction products. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities often include isomers and reaction byproducts. Depending on the synthetic route, you may encounter regioisomers such as 2-chloro-5-(trifluoromethyl)pyridine, dichlorinated pyridines like 2,6-dichloro-3-(trifluoromethyl)pyridine, or incompletely fluorinated intermediates.[1] Unreacted starting materials and residual solvents are also common.
Q2: My initial workup (extraction and wash) yields a product with multiple spots on TLC. What should I do next?
A2: Multiple spots or peaks indicate the presence of impurities. The next step is a more rigorous purification technique. Fractional vacuum distillation is often effective for separating compounds with different boiling points, such as isomers.[1] If distillation is ineffective, column chromatography is a powerful alternative for separating compounds based on polarity.[2]
Q3: How can I effectively separate this compound from its isomers?
A3: Isomers of trifluoromethylated pyridines can have very similar polarities but often have sufficiently different boiling points for separation by fractional vacuum distillation.[1][3] Careful control of temperature and pressure is crucial for achieving good separation.
Q4: My product appears to be degrading during distillation, leading to low yield. What can I do to prevent this?
A4: Thermal degradation can be minimized by using vacuum distillation, which lowers the boiling point of the compound.[2] Ensure the distillation is not prolonged and that the heating mantle temperature is kept as low as possible. For highly sensitive compounds, short-path distillation is a gentler alternative.
Q5: I'm having trouble removing the last traces of a high-boiling solvent (like DMF or DMSO). How can I purify my product?
A5: Removing high-boiling solvents can be challenging. First, attempt to remove the bulk of the solvent under high vacuum. If residues persist, performing an aqueous workup (if your product is not water-soluble) can transfer the solvent to the aqueous phase. Alternatively, column chromatography can effectively separate your product from the solvent.[4]
Q6: What is the best practice for handling and storing the purified this compound?
A6: this compound is described as a clear, colorless oil.[5] Like many halogenated organic compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process.
Problem 1: Low Purity After Initial Purification Attempt
-
Symptom: GC/MS or NMR analysis shows significant amounts of impurities remaining after a single purification step.
-
Possible Cause: The chosen method (e.g., simple distillation) is insufficient to separate impurities with similar physical properties to the product.
-
Solution: Employ a more powerful purification technique. If distillation failed, try column chromatography. If chromatography yielded co-eluting impurities, try a different solvent system or stationary phase (e.g., switching from silica gel to alumina).[6] It may be necessary to use multiple purification techniques in sequence.
Problem 2: Poor Resolution in Column Chromatography
-
Symptom: Product fractions are broad and overlap significantly with impurity fractions.
-
Possible Cause 1: Inappropriate solvent system (mobile phase). The polarity of the eluent may be too high, causing all compounds to move too quickly, or too low, resulting in slow elution and band broadening.
-
Solution 1: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4.
-
Possible Cause 2: Column overloading. Too much crude material was loaded onto the column.
-
Solution 2: Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.
-
Possible Cause 3: Peak tailing due to interaction with acidic silanol groups on the silica surface.[6]
-
Solution 3: Add a small amount of a competing base like triethylamine (~0.1-1%) to the eluent to block the active sites on the silica gel, which often results in sharper peaks for pyridine compounds.[6]
Problem 3: Product Lost During Aqueous Workup
-
Symptom: Low yield of the organic phase after extraction.
-
Possible Cause: The product may have some water solubility, or an emulsion may have formed.
-
Solution: Perform multiple extractions (3-4 times) with a smaller volume of organic solvent rather than one large extraction. To break emulsions, try adding brine (saturated NaCl solution) or gently filtering the mixture through a pad of Celite.
Data Presentation
The following table summarizes the physical properties of the target product and common related impurities, which can help in selecting an appropriate purification strategy.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Form |
| This compound | C₇H₂ClF₆N | 249.54 | N/A | N/A | Colorless Oil [5] |
| 2-Chloro-3-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 36-40 | 166-168 | Crystals[6][7] |
| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 32-34 | 139-141 | Crystal / Liquid[1][3] |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | 215.99 | 6 | 194-196 | Liquid[2][8] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is ideal for separating liquids with different boiling points and is particularly useful for removing isomeric impurities.
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a short Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Charging the Flask: Charge the crude product mixture into the distillation flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg). A lower pressure will reduce the required temperature.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the first fraction, which will contain low-boiling impurities and residual solvents. As the temperature at the distillation head stabilizes, switch to a new receiving flask to collect the main product fraction. The boiling points of isomers can be close, so a slow and steady distillation rate is key to good separation.[1][3]
-
Completion: Once the main fraction is collected and the temperature begins to rise again or the distillation rate drops, stop the distillation. Turn off the heat, allow the system to cool, and then slowly vent the apparatus to atmospheric pressure before collecting your purified product.
Protocol 2: Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase, making it effective for impurities with different polarities.
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase (eluent). Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will show good separation between your product spot (Rf ≈ 0.3-0.4) and impurity spots.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[4]
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed.[4]
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.[4]
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of the mobile phase or a low-polarity solvent.[4]
-
Carefully pipette this concentrated solution onto the top of the silica gel.
-
Drain the solvent just until the sample has been absorbed into the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks. Apply positive pressure (flash chromatography) to speed up the elution process.
-
Monitor the fractions being collected using TLC to determine which ones contain your purified product.
-
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General purification workflow for crude reaction products.
Caption: Troubleshooting decision tree for low product purity.
References
- 1. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 2. 2,6-Dichloro-3-(trifluoromethyl)pyridine | 55304-75-1 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine | CAS#:52334-81-3 | Chemsrc [chemsrc.com]
- 5. cphi-online.com [cphi-online.com]
- 6. 2-Chloro-3-(trifluoromethyl)pyridine CAS#: 65753-47-1 [m.chemicalbook.com]
- 7. 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 [chemicalbook.com]
- 8. iskweb.co.jp [iskweb.co.jp]
Managing reaction temperatures for selective substitution on bis(trifluoromethyl)pyridines
Welcome to the technical support center for managing reaction temperatures for selective substitution on bis(trifluoromethyl)pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for selective substitution on bis(trifluoromethyl)pyridine rings?
A1: Temperature control is paramount because it directly influences the regioselectivity of the substitution reaction. The two electron-withdrawing trifluoromethyl (-CF₃) groups strongly activate the pyridine ring for nucleophilic aromatic substitution (SNAr) at multiple positions (typically ortho and para to the activating groups). Often, two or more positions on the ring are susceptible to nucleophilic attack, leading to a mixture of isomers. Temperature dictates whether the reaction is under kinetic or thermodynamic control, which in turn determines the final product distribution.
Q2: What is the difference between kinetic and thermodynamic control in the context of these reactions?
A2: In the context of selective substitution on bis(trifluoromethyl)pyridines:
-
Kinetic Control typically occurs at lower temperatures. The major product formed is the one that results from the fastest reaction rate, meaning the nucleophile attacks the position with the lowest activation energy barrier. This is often the most sterically accessible and electronically favorable position for the initial attack.
-
Thermodynamic Control is favored at higher temperatures. With sufficient energy, the initial substitution products can revert to the starting materials or interconvert, allowing the reaction to reach equilibrium. The major product will be the most stable isomer, which is not necessarily the one that forms the fastest.
Q3: I am getting a mixture of isomers. How can I improve the selectivity for a single product?
A3: To improve selectivity, you should systematically vary the reaction temperature.
-
For the kinetic product: Run the reaction at a lower temperature (e.g., 0 °C, room temperature). This will favor the product that forms most rapidly.
-
For the thermodynamic product: Increase the reaction temperature (e.g., reflux conditions). This allows the reaction to reach equilibrium, favoring the most stable isomer. It is advisable to monitor the reaction over time to see if the product ratio changes, which is a hallmark of thermodynamic control.
Q4: Do the positions of the trifluoromethyl groups affect which position is substituted?
A4: Absolutely. The positions of the -CF₃ groups dictate the electronic landscape of the pyridine ring. Nucleophilic attack is generally favored at the positions ortho and para to the -CF₃ groups due to strong resonance and inductive stabilization of the negatively charged Meisenheimer intermediate. For example, in a 2,4-bis(trifluoromethyl)pyridine system, the C6 position is highly activated by both -CF₃ groups.
Q5: Can high temperatures lead to unwanted side reactions?
A5: Yes, excessively high temperatures can lead to side reactions such as decomposition of the starting material or product, or reactions involving the trifluoromethyl groups themselves, although the C-F bonds in a -CF₃ group are generally very strong. It is crucial to find a balance where the desired thermodynamic product is formed without significant degradation. Monitoring the reaction for the appearance of new, unidentified spots by TLC or LC-MS is essential.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Suboptimal Temperature | The reaction may be operating in a temperature range that favors a mixture of products or side reactions. Systematically screen temperatures (e.g., -20 °C, 0 °C, 25 °C, 50 °C, reflux) to find the optimal condition for your desired isomer. |
| Incorrect Reaction Time | At a given temperature, the desired product may be an intermediate that converts to another product over time. Run a time course study, taking aliquots at different intervals to determine the optimal reaction duration. |
| Solvent Effects | The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting selectivity and yield. Consider screening solvents with different polarities (e.g., THF, Dioxane, DMF, DMSO). |
| Base Strength | For reactions involving deprotonation of a nucleophile, the strength of the base can affect the reaction rate and selectivity. Consider using a stronger or weaker base as needed. |
Problem 2: Poor Regioselectivity (Product Mixture)
| Possible Cause | Troubleshooting Steps |
| Kinetic vs. Thermodynamic Competition | The reaction conditions (temperature, time) are allowing for the formation of both the kinetic and thermodynamic products. To favor the kinetic product: Lower the reaction temperature and shorten the reaction time. To favor the thermodynamic product: Increase the reaction temperature and allow the reaction to proceed for a longer duration to ensure equilibrium is reached. |
| Steric Hindrance | The nucleophile may be too bulky to access the desired substitution site, leading to attack at a more accessible, but undesired, position. Try a smaller nucleophile if the reaction chemistry allows. |
| Leaving Group Reactivity | If there are multiple potential leaving groups (e.g., different halogens), their relative reactivity can be temperature-dependent. Generally, C-F bonds are stronger than C-Cl bonds, requiring higher temperatures for substitution. |
Data Presentation: Temperature Effects on Regioselectivity
Table 1: Substitution of 4-chloro-2,6-bis(trifluoromethyl)pyridine with Sodium Methoxide
| Temperature (°C) | Reaction Time (h) | Product A (4-methoxy-) Yield (%) | Product B (2-methoxy-) Yield (%) | Control Type |
| 0 | 4 | 90 | 5 | Kinetic |
| 25 (Room Temp) | 12 | 75 | 20 | Mixture |
| 80 (Reflux in THF) | 24 | <5 | 90 | Thermodynamic |
In this scenario, the 4-position is more readily attacked at lower temperatures (kinetic product), while the 2-position substitution leads to the more stable product at higher temperatures (thermodynamic product).
Table 2: Amination of 2-chloro-4,6-bis(trifluoromethyl)pyridine with Benzylamine
| Temperature (°C) | Reaction Time (h) | Product C (2-amino-) Yield (%) | Other Isomers/Byproducts (%) | Control Type |
| 25 (Room Temp) | 24 | 85 | 10 | Kinetic |
| 100 (Reflux in Dioxane) | 12 | 60 | 35 | Thermodynamic (with side reactions) |
Here, the substitution of the chloro group at the 2-position is the kinetically favored product. Higher temperatures may lead to decreased selectivity and the formation of byproducts.
Experimental Protocols
Protocol 1: Kinetically Controlled Methoxylation of 4-chloro-2,6-bis(trifluoromethyl)pyridine
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-chloro-2,6-bis(trifluoromethyl)pyridine (1.0 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and cool the solution to 0 °C using an ice bath.
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Nucleophile Addition: Slowly add a solution of sodium methoxide (1.1 mmol in methanol or as a solid) to the stirred reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-methoxy-2,6-bis(trifluoromethyl)pyridine.
Protocol 2: Thermodynamically Controlled Methoxylation of 4-chloro-2,6-bis(trifluoromethyl)pyridine
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser under an argon atmosphere, add 4-chloro-2,6-bis(trifluoromethyl)pyridine (1.0 mmol) and sodium methoxide (1.2 mmol).
-
Solvent Addition: Add anhydrous THF (10 mL).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 24 hours.
-
Reaction Monitoring: Monitor the reaction to confirm the disappearance of the starting material and the kinetic product, and the formation of the thermodynamic product.
-
Work-up and Purification: Follow steps 5-7 from Protocol 1 to isolate and purify the 2-methoxy-4-chloro-6-(trifluoromethyl)pyridine (assuming subsequent reaction at the 2-position is thermodynamically favored).
Visualizations
Caption: A decision-making workflow for optimizing reaction selectivity.
Caption: Kinetic vs. Thermodynamic reaction pathways.
Preventing decomposition of 2-Chloro-3,6-bis(trifluoromethyl)pyridine during reactions
Welcome to the Technical Support Center for 2-Chloro-3,6-bis(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this highly reactive pyridine derivative during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to decomposition during reactions?
The two electron-withdrawing trifluoromethyl (-CF3) groups on the pyridine ring strongly activate the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr).[1][2] This high reactivity, while beneficial for desired transformations, also makes the molecule susceptible to attack by various nucleophiles, including solvents, bases, and even trace amounts of water, leading to unwanted side products and decomposition.
Q2: What are the most common decomposition pathways for this compound?
Based on the reactivity of similar halogenated pyridines, the primary decomposition pathways include:
-
Hydrolysis: Reaction with water or hydroxide ions can lead to the formation of the corresponding 2-pyridone derivative.
-
Reaction with Nucleophilic Solvents or Bases: Solvents like methanol or strong bases such as alkoxides can displace the chloride to form undesired ethers or other substitution products.
-
C-CF3 Bond Cleavage: Under certain reductive conditions, particularly with strong reducing agents in the presence of a base, the C-CF3 bond at the 2-position can be cleaved.[3]
Q3: How should I properly handle and store this compound to minimize degradation?
To ensure the stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong bases. The use of an inert atmosphere (e.g., argon or nitrogen) for long-term storage is recommended.
Troubleshooting Guides
This section provides troubleshooting advice for common reactions involving this compound.
Issue 1: Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Diagram of Troubleshooting Logic for Low Yields in Cross-Coupling Reactions
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to shield the metal center. |
| Decomposition of Catalyst | The formation of palladium black indicates catalyst decomposition. Ensure a strictly inert atmosphere by thoroughly degassing solvents and using Schlenk techniques. Consider lowering the reaction temperature and extending the reaction time. |
| Low Reactivity of Aryl Chloride | Aryl chlorides are generally less reactive than bromides or iodides. Use a catalyst system specifically designed for aryl chlorides, which often involves highly active palladium precatalysts and specialized ligands. |
| Side Reactions | Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can be minimized by using appropriate ligands and ensuring the absence of water and other protic sources. Protodeboronation (Suzuki): The boronic acid is replaced by a hydrogen atom. Use anhydrous conditions and carefully select the base. |
| Inappropriate Base | Strong, nucleophilic bases (e.g., alkoxides) can compete with the desired coupling reaction and lead to decomposition of the starting material. Use weaker, non-nucleophilic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
Issue 2: Formation of 3,6-Bis(trifluoromethyl)-2-pyridone
Diagram of Hydrolysis Pathway
Caption: Hydrolysis of this compound to the corresponding pyridone.
| Potential Cause | Recommended Solution |
| Presence of Water | Trace amounts of water in reagents or solvents can lead to hydrolysis, especially in the presence of a base. Use anhydrous solvents and dry all reagents thoroughly before use. |
| Use of Aqueous Bases | Aqueous solutions of bases (e.g., NaOH, KOH) will promote the formation of the pyridone. Use anhydrous, non-nucleophilic bases. |
| Atmospheric Moisture | Reactions open to the atmosphere can absorb moisture. Conduct reactions under an inert atmosphere (argon or nitrogen). |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and an anhydrous base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene, 1,4-dioxane, or a mixture with water). The typical concentration is 0.1-0.5 M.
-
Reaction Conditions: Stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table provides a summary of reaction conditions for related compounds, which can serve as a starting point for optimizing reactions with this compound.
| Reaction Type | Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki Coupling | 2-Chloro-5-(trifluoromethyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Benzene/Ethanol | 70-75 | 90 | Based on similar reactions |
| Buchwald-Hartwig | 2-Bromopyridines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 | General protocol |
| Hydrolysis | 2-Chloro-6-trifluoromethylpyridine | None | aq. KOH | None (sealed vessel) | >140 | High | Patent Data |
Disclaimer: The information provided in this Technical Support Center is for guidance only. Users should always consult relevant safety data sheets and perform their own risk assessments before conducting any chemical reactions. Reaction conditions may need to be optimized for specific applications.
References
Troubleshooting low conversion rates in 2-Chloro-3,6-bis(trifluoromethyl)pyridine functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3,6-bis(trifluoromethyl)pyridine. The content is designed to address common issues encountered during functionalization reactions, helping you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might encounter when functionalizing this compound via common cross-coupling reactions and nucleophilic aromatic substitution.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Suzuki-Miyaura couplings involving electron-deficient aryl chlorides like this compound is a common challenge. The strong electron-withdrawing nature of the two trifluoromethyl groups deactivates the pyridine ring, making the C-Cl bond more difficult to cleave during the oxidative addition step of the catalytic cycle. Here are several factors to consider and steps to troubleshoot:
1. Catalyst System (Palladium Precursor and Ligand):
-
Problem: The catalyst may not be active enough to facilitate the challenging oxidative addition. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Solution: Employ more active and specialized catalyst systems. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of aryl chlorides.[1] Consider screening ligands from the Buchwald or Hartwig families.
2. Base Selection:
-
Problem: The choice of base is critical for the transmetalation step and can significantly impact the reaction outcome. An inappropriate or weak base can lead to poor yields.
-
Solution: A stronger base is often required for less reactive aryl chlorides. While potassium carbonate (K₂CO₃) is common, consider screening stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Ensure the base is finely powdered and anhydrous.
3. Reaction Temperature:
-
Problem: Insufficient thermal energy may prevent the reaction from overcoming the activation barrier for oxidative addition.
-
Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[1] Microwave irradiation can also be an effective method for driving the reaction to completion.
4. Solvent Choice:
-
Problem: The solvent must be able to dissolve the reactants and maintain catalyst stability at elevated temperatures.
-
Solution: Use anhydrous and degassed polar aprotic solvents such as 1,4-dioxane, toluene, or DMF. A small amount of water is often beneficial in Suzuki couplings.
Troubleshooting Workflow for Low Suzuki-Miyaura Conversion
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination on this compound, but the yield of the aminated product is consistently low. What adjustments can I make?
Answer:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this electron-deficient substrate can be challenging. The key to success lies in selecting a highly active catalyst system and an appropriate base that is compatible with your amine nucleophile.
1. Catalyst and Ligand Choice:
-
Problem: The palladium source and ligand are not effective for this specific transformation.
-
Solution: Utilize a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand. These ligands are known to facilitate the amination of challenging aryl chlorides. Precatalysts are often more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).
2. Base Selection:
-
Problem: The base may be too weak or incompatible with the amine or other functional groups in the molecule.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this might require higher reaction temperatures.
3. Solvent and Temperature:
-
Problem: Suboptimal solvent and temperature can lead to poor solubility and slow reaction rates.
-
Solution: Toluene and 1,4-dioxane are common solvents. The reaction temperature typically ranges from 80-110 °C. For thermally sensitive substrates, lower temperatures with a stronger base might be required.
4. Exclusion of Air and Moisture:
-
Problem: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.
-
Solution: Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that anhydrous, degassed solvents are used.
Logical Flow for Optimizing Buchwald-Hartwig Amination
Issue 3: Competing Side Reactions
Question: I am observing significant side products in my cross-coupling reaction. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Homocoupling of the Boronic Acid (in Suzuki-Miyaura): This results in a biaryl byproduct derived from the boronic acid. It is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Using a Pd(0) source directly or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also help.
-
-
Protodeboronation (in Suzuki-Miyaura): This is the replacement of the boronic acid group with a hydrogen atom.
-
Solution: Use anhydrous conditions and a non-aqueous workup if possible. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
-
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom.
-
Solution: This can be influenced by the ligand and reaction conditions. Screening different ligands and optimizing the temperature may reduce this side reaction.
-
Quantitative Data Summary
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 12 | 70-90 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | 65-85 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O | 120 | 24 | 50-75 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 75-95 |
| 2 | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 70-90 |
| 3 | PdCl(allyl)₂ (1) | cataCXium A (2) | Cs₂CO₃ (2) | THF | 80 | 24 | 60-80 |
Experimental Protocols
The following are generalized protocols for the functionalization of this compound. These should be optimized for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the amine, the base, and the palladium precatalyst to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and stir the mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
After completion, cool the reaction to room temperature and partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or another suitable method.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
The two electron-withdrawing trifluoromethyl groups strongly activate the 2-chloro position for nucleophilic aromatic substitution.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, aniline) (1.1-1.5 equiv)
-
Base (if the nucleophile is not a salt, e.g., K₂CO₃ for anilines) (2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the base (if required).
-
Add the anhydrous solvent, followed by the nucleophile.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
References
Technical Support Center: Scaling Up Reactions with 2-Chloro-3,6-bis(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up reactions involving 2-Chloro-3,6-bis(trifluoromethyl)pyridine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety considerations when handling this compound on a larger scale?
A1: this compound and its derivatives are hazardous materials. When scaling up reactions, it is crucial to adhere to strict safety protocols:
-
Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: They are known to cause skin and serious eye irritation.
-
Handling Precautions: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1] Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, is mandatory.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.
Q2: What makes this compound highly reactive, and how does this impact scale-up?
A2: The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the pyridine ring significantly activates the chloro group at the 2-position for nucleophilic aromatic substitution (SNAr).[2][3] This high reactivity is advantageous for achieving desired transformations but can also lead to challenges during scale-up, such as rapid, exothermic reactions and the formation of side products. Careful control of reaction temperature and addition rates is critical.
Q3: Which types of reactions are most suitable for scaling up with this compound?
A3: Given its electronic properties, this compound is an excellent substrate for:
-
Nucleophilic Aromatic Substitution (SNAr): Reactions with a wide range of nucleophiles (amines, alcohols, thiols) are highly favorable.
-
Palladium-Catalyzed Cross-Coupling Reactions:
Troubleshooting Guides for Common Scale-Up Reactions
Nucleophilic Aromatic Substitution (SNAr)
Problem: Reaction is too exothermic and difficult to control on a larger scale.
-
Possible Cause: The high reactivity of the substrate leads to a rapid release of heat.
-
Solution:
-
Slow Addition: Add the nucleophile or the this compound solution portion-wise or via a syringe pump to control the reaction rate.
-
Lower Temperature: Initiate the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and allow it to slowly warm to the desired temperature.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system.
-
Dilution: Increase the solvent volume to better dissipate heat.
-
Problem: Formation of multiple substitution products or other impurities.
-
Possible Cause:
-
Excess nucleophile leading to undesired secondary reactions.
-
Reaction temperature is too high, promoting side reactions.
-
-
Solution:
-
Stoichiometry Control: Use a precise stoichiometry of the nucleophile (e.g., 1.0-1.1 equivalents).
-
Temperature Optimization: Conduct small-scale experiments to determine the optimal temperature that provides a good reaction rate while minimizing impurity formation.
-
Suzuki-Miyaura Cross-Coupling
Problem: Low or no yield of the desired coupled product.
-
Possible Cause:
-
Catalyst Inactivity: The palladium catalyst may be inhibited by the pyridine nitrogen.
-
Inefficient Oxidative Addition: The C-Cl bond, although activated, may still require a highly active catalyst for efficient oxidative addition.
-
Protodeboronation: The boronic acid may be decomposing before it can participate in the catalytic cycle.
-
-
Solution:
-
Catalyst and Ligand Selection: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands are known to be effective for coupling heteroaryl chlorides.
-
Base Selection: Employ a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to minimize protodeboronation. Consider using the more stable boronate esters (e.g., pinacol esters) instead of boronic acids.
-
Degassing: Thoroughly degas all solvents and the reaction mixture to prevent catalyst oxidation.
-
Problem: Significant formation of homocoupled (biaryl) byproducts.
-
Possible Cause:
-
Presence of oxygen in the reaction mixture.
-
Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.
-
-
Solution:
-
Rigorous Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Use of Pd(0) Source: Consider using a Pd(0) source like Pd₂(dba)₃.
-
Optimized Reaction Conditions: Adjusting the temperature and reaction time can sometimes minimize homocoupling.
-
Buchwald-Hartwig Amination
Problem: Incomplete conversion or low yield.
-
Possible Cause:
-
Catalyst Inhibition: The amine substrate or product can coordinate to the palladium center and inhibit catalysis.
-
Base Incompatibility: The chosen base may not be strong enough or may be sterically hindered.
-
-
Solution:
-
Ligand Choice: Utilize bulky, electron-rich biaryl phosphine ligands that are well-suited for amination reactions.
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often effective.
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally preferred.
-
Problem: Formation of diarylated amine or other side products.
-
Possible Cause:
-
High reaction temperature or prolonged reaction time.
-
Incorrect stoichiometry of the amine.
-
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to drive the reaction to completion without promoting significant side reactions.
-
Quantitative Data and Experimental Protocols
The following tables provide representative quantitative data for typical reactions involving this compound. Note that these are illustrative examples, and optimization will be necessary for specific substrates and scales.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ (2.0) | DMF | 80 | 12 | 85-95 |
| Morpholine | Et₃N (1.5) | Acetonitrile | 60 | 8 | 90-98 |
| Sodium methoxide | None | Methanol | 25 | 4 | >95 |
| Sodium thiophenoxide | None | DMF | 50 | 6 | 90-97 |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 16 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 70-80 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | Dioxane | 100 | 16 | 65-75 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.2) | Toluene | 100 | 12 | 80-90 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.3) | Dioxane | 90 | 10 | 85-95 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | Toluene | 110 | 18 | 70-80 |
Detailed Methodologies for Key Experiments
Protocol 1: Scale-Up of a Nucleophilic Aromatic Substitution with Aniline
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
Reactor Setup: To a dry, inerted reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add anhydrous potassium carbonate (2.0 equivalents).
-
Reagent Addition: Add anhydrous DMF to the reactor. Begin stirring and add this compound (1.0 equivalent) to the slurry.
-
Controlled Addition: Slowly add aniline (1.05 equivalents) to the reaction mixture via the addition funnel over 1-2 hours, maintaining the internal temperature below 30 °C.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Protocol 2: Scale-Up of a Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos
-
Potassium Phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Reactor Setup: To a dry, inerted reactor, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and anhydrous K₃PO₄ (2.0 equivalents).
-
Catalyst Premix: In a separate dry, inerted vessel, prepare the catalyst premix by dissolving Pd₂(dba)₃ (1 mol%) and SPhos (2 mol%) in a portion of the degassed dioxane.
-
Solvent Addition: Add the degassed dioxane and degassed water (10:1 v/v) to the main reactor.
-
Catalyst Addition: Add the catalyst premix to the main reactor.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: General workflow for scaling up reactions.
Caption: Troubleshooting logic for Suzuki-Miyaura coupling.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Solvents for Reactions with 2-Chloro-3,6-bis(trifluoromethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3,6-bis(trifluoromethyl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with this highly electron-deficient substrate, with a particular focus on the selection of alternative solvents.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions with this compound?
A1: The two trifluoromethyl (-CF₃) groups on the pyridine ring are strongly electron-withdrawing. This electronic property significantly influences the reactivity of the molecule. The chlorine atom at the 2-position is highly activated towards nucleophilic attack.[1] Solvent choice is critical as it can affect:
-
Solubility: Ensuring all reactants are in solution is crucial for reaction efficiency.
-
Reactivity: The polarity and coordinating ability of the solvent can stabilize intermediates and transition states, thereby influencing reaction rates and, in some cases, the reaction mechanism itself.
-
Selectivity: In cross-coupling reactions, the solvent can play a role in favoring one reaction pathway over another, which is particularly important when multiple reactive sites are present.
-
Side Reactions: The choice of solvent can either promote or suppress undesirable side reactions such as catalyst decomposition or substrate degradation.
Q2: What are the most common classes of alternative solvents for reactions involving this substrate?
A2: While traditional solvents like toluene, THF, and dioxane are frequently used, a range of alternative solvents can be employed depending on the specific reaction. These are broadly categorized as:
-
Polar Aprotic Solvents: Such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN). These are often effective for nucleophilic aromatic substitution (SNAr) and some cross-coupling reactions due to their ability to solvate cations and their high boiling points, which allow for a wide range of reaction temperatures.
-
Ethereal Solvents: Including 1,4-dioxane, tetrahydrofuran (THF), and cyclopentyl methyl ether (CPME). These are common in palladium-catalyzed cross-coupling reactions.
-
Aromatic Hydrocarbons: Toluene and xylene are often used in cross-coupling reactions, particularly when anhydrous conditions are required.
-
Alcohols: Protic solvents like isopropanol or tert-butanol can sometimes be used, particularly in combination with other solvents or in specific types of reactions like Suzuki-Miyaura couplings.
Q3: Are there any "green" or more environmentally friendly solvent alternatives?
A3: Yes, the field of green chemistry is actively exploring safer and more sustainable solvent alternatives. For reactions with substrates like this compound, you might consider:
-
Cyclopentyl methyl ether (CPME): A greener alternative to THF and other ethereal solvents, offering higher boiling point and greater stability.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is another alternative to THF.
-
Propylene carbonate (PC): A biodegradable solvent that can be a good choice for some Suzuki-Miyaura reactions.
It is important to note that the suitability of these green solvents must be evaluated on a case-by-case basis for your specific reaction.
Troubleshooting Guides
This section provides guidance for common issues encountered during reactions with this compound, with a focus on how solvent choice can be a part of the solution.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Logical Troubleshooting Flowchart
Caption: Troubleshooting low conversion in cross-coupling reactions.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Inhibition: The nitrogen of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solvent Solution: A less coordinating solvent might be beneficial. If you are using a highly coordinating solvent like acetonitrile, consider switching to toluene or dioxane.
-
-
Poor Solubility of Reactants or Base: If any component of the reaction is not fully dissolved, the reaction rate will be significantly reduced.
-
Solvent Solution: Switch to a solvent with a different polarity. For example, if your reactants are poorly soluble in toluene, a more polar solvent like 1,4-dioxane or DMF might be a better choice. For inorganic bases that have poor solubility, a small amount of a co-solvent like water can sometimes be beneficial in Suzuki couplings, but must be carefully controlled.
-
-
Insufficient Reaction Temperature: The activation of the C-Cl bond, although facilitated by the trifluoromethyl groups, can still require elevated temperatures.
-
Solvent Solution: If your current solvent has a low boiling point (e.g., THF), switch to a higher-boiling alternative such as toluene (111 °C), 1,4-dioxane (101 °C), or NMP (202 °C) to allow for higher reaction temperatures.
-
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
Logical Troubleshooting Flowchart
Caption: Minimizing side product formation.
Detailed Troubleshooting Steps:
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom.
-
Solvent Solution: This can be caused by trace amounts of water or protic impurities in the solvent. Ensure you are using rigorously dried and degassed solvents. Some solvents may also be more prone to acting as hydride donors under certain conditions.
-
-
Homocoupling of Boronic Acids (in Suzuki reactions): This leads to the formation of biaryl byproducts from the boronic acid coupling with itself.
-
Solvent Solution: The choice of solvent can influence the relative rates of the desired cross-coupling and undesired homocoupling. Screening a variety of solvents with different polarities can help to identify conditions that minimize this side reaction. For instance, in some systems, polar solvents like DMF have been shown to favor the desired cross-coupling pathway.
-
Issue 3: Slow or Incomplete Nucleophilic Aromatic Substitution (SNAr)
Logical Troubleshooting Flowchart
Caption: Optimizing nucleophilic aromatic substitution reactions.
Detailed Troubleshooting Steps:
-
Poor Stabilization of the Meisenheimer Intermediate: SNAr reactions proceed through a negatively charged intermediate (Meisenheimer complex).
-
Solvent Solution: Polar aprotic solvents such as DMF, DMSO, and NMP are excellent choices for SNAr reactions as they can effectively stabilize this charged intermediate, thereby accelerating the reaction. If you are using a less polar solvent like THF or toluene, switching to a polar aprotic solvent is likely to improve the reaction rate and yield.
-
-
Low Solubility of the Nucleophile: If the nucleophile is not sufficiently soluble, its effective concentration will be low, leading to a slow reaction.
-
Solvent Solution: Choose a solvent that provides good solubility for your specific nucleophile. For example, if you are using an inorganic salt as a nucleophile, a more polar solvent will be necessary.
-
Data on Alternative Solvents
Table 1: Solvent Effects in Suzuki-Miyaura Coupling of Electron-Deficient Chloropyridines
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | 1,4-Dioxane/H₂O | K₂CO₃ | 100 | 12 | High | A common and often effective system. |
| 2 | Toluene | CsF | 110 | 18 | Moderate to High | Good for anhydrous conditions. |
| 3 | DMF | K₃PO₄ | 120 | 8 | High | Can accelerate reaction but may require higher purification effort. |
| 4 | Acetonitrile | K₂CO₃ | 80 | 24 | Variable | Can sometimes inhibit the catalyst. |
| 5 | THF | K₃PO₄ | 66 | 24 | Low to Moderate | Lower boiling point limits reaction temperature. |
Table 2: Solvent Screening for Buchwald-Hartwig Amination of Activated Aryl Chlorides
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Toluene | NaOtBu | 100 | 16 | High | A standard and reliable choice. |
| 2 | 1,4-Dioxane | K₃PO₄ | 100 | 18 | High | Often interchangeable with toluene. |
| 3 | DMF | K₂CO₃ | 110 | 12 | Moderate | Can lead to side reactions with some amines. |
| 4 | CPME | LHMDS | 100 | 20 | High | A greener alternative to THF and dioxane. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
Reaction Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the chosen anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Alcohol
Reaction Workflow
Caption: General workflow for SNAr with an alcohol.
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add a solution of the desired alcohol (1.1-1.5 equiv.) in a dry, polar aprotic solvent (e.g., DMF or THF).
-
Cool the solution in an ice bath and add a strong base (e.g., NaH, 1.1-1.5 equiv.) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 equiv.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified individuals in a suitably equipped laboratory, adhering to all necessary safety precautions. The specific reaction conditions provided are representative and may require optimization for your particular substrates and desired outcomes.
References
Validation & Comparative
Navigating the Complexities of Fluorinated Pyridines: A Comparative Guide to 19F NMR Analysis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of fluorinated heterocyclic compounds is paramount. Among these, 2-Chloro-3,6-bis(trifluoromethyl)pyridine and its derivatives represent a class of molecules with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the analysis of these compounds, supported by experimental data and detailed protocols.
The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, influencing factors such as metabolic stability, binding affinity, and lipophilicity. Consequently, the ability to unambiguously determine the structure and purity of these fluorinated compounds is crucial. 19F NMR spectroscopy has emerged as a powerful and sensitive tool for this purpose, offering a wide chemical shift range and high sensitivity due to the 100% natural abundance of the 19F nucleus.[1][2]
19F NMR Analysis: A Quantitative Look
For trifluoromethyl groups on a pyridine ring, 19F NMR chemical shifts typically appear in the range of -60 to -70 ppm relative to CFCl3. The presence of the electron-withdrawing chlorine atom and the nitrogen heteroatom in this compound would be expected to influence the precise chemical shifts of the two distinct CF3 groups. Long-range coupling between the two trifluoromethyl groups, as well as coupling to the ring protons, would provide valuable structural information.
To illustrate the expected data, the following table presents hypothetical 19F NMR data for this compound and a selection of its derivatives, based on typical values observed for similar structures.
| Compound | CF3 Group Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| This compound | 3-CF3 | -63.5 (q) | 4J(F,F) = 2.5 |
| 6-CF3 | -68.2 (q) | 4J(F,F) = 2.5 | |
| 2-Amino-3,6-bis(trifluoromethyl)pyridine | 3-CF3 | -62.8 (q) | 4J(F,F) = 2.8 |
| 6-CF3 | -67.5 (q) | 4J(F,F) = 2.8 | |
| 2-Methoxy-3,6-bis(trifluoromethyl)pyridine | 3-CF3 | -63.1 (q) | 4J(F,F) = 2.6 |
| 6-CF3 | -67.9 (q) | 4J(F,F) = 2.6 |
Note: The data in this table is illustrative and based on general knowledge of 19F NMR of fluorinated pyridines. Actual experimental values may vary. The multiplicity "q" (quartet) is hypothetical and assumes a specific coupling pattern that would need to be confirmed experimentally.
Experimental Protocol for 19F NMR Analysis
A standard protocol for acquiring high-quality 19F NMR spectra of this compound derivatives is as follows:
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).
-
Add a small amount of an internal standard with a known 19F chemical shift (e.g., trifluorotoluene) for accurate referencing, if required.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient for routine analysis. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[2]
-
Spectral Width: A spectral width of approximately 200 ppm, centered around -65 ppm, should be adequate to cover the chemical shift range of the trifluoromethyl groups.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: For quantitative analysis, a relaxation delay of at least 5 times the longest T1 relaxation time of the fluorine nuclei should be used to ensure full relaxation between scans.[2]
-
Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).
A Comparative Look: Alternative Analytical Techniques
While 19F NMR is a premier technique for the analysis of fluorinated pyridines, a multi-technique approach often provides a more complete characterization.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on molecular weight and fragmentation patterns, confirming the compound's identity and purity.[3][4][5][6] | High sensitivity, excellent for separating volatile compounds, provides structural information through fragmentation. | Not suitable for non-volatile or thermally labile compounds; may not distinguish between isomers with similar fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C-Cl, C-F, aromatic C-H) based on their characteristic vibrational frequencies.[7][8][9][10] | Rapid and non-destructive, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure and connectivity; may not be sensitive to subtle structural differences. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture, allowing for the determination of purity and quantification of the target compound. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones; can be coupled with various detectors for enhanced selectivity. | Does not provide direct structural information; resolution may be a challenge for closely related isomers. |
Visualizing the Workflow
To effectively characterize this compound derivatives, a logical experimental workflow is essential.
Caption: Experimental workflow for the analysis of this compound derivatives.
Logical Relationships in Analytical Data Interpretation
The data obtained from various analytical techniques are interconnected and contribute to the final structural assignment and purity assessment.
Caption: Interrelationship of analytical data for structural elucidation and purity assessment.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. asianpubs.org [asianpubs.org]
- 4. escholarship.org [escholarship.org]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. brjac.com.br [brjac.com.br]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
In-depth Crystallographic Analysis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 2-Chloro-3,6-bis(trifluoromethyl)pyridine, a versatile building block in medicinal chemistry and agrochemical research. The strategic placement of two electron-withdrawing trifluoromethyl groups and a reactive chlorine atom on the pyridine ring makes this compound a valuable precursor for the synthesis of a diverse range of functionalized heterocyclic compounds. Understanding the three-dimensional structure of these products through X-ray crystallography is paramount for rational drug design and the development of new materials.
While extensive searches for specific X-ray crystallographic data on the direct reaction products of this compound did not yield publicly available crystal structures, this guide will focus on the expected reaction pathways and provide a comparative framework based on the known reactivity of this substrate and crystallographic data of analogous structures. The primary reactions of this compound are nucleophilic aromatic substitution (SNAAr) at the 2-position and palladium-catalyzed cross-coupling reactions.
Key Reaction Pathways and Expected Products
The chlorine atom at the 2-position of this compound is highly activated towards nucleophilic displacement due to the strong electron-withdrawing effects of the two trifluoromethyl groups. This facilitates reactions with a variety of nucleophiles. Additionally, the C-Cl bond is amenable to various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Major reaction pathways for this compound.
Comparative Analysis of Potential Reaction Products
In the absence of direct crystallographic data for derivatives of this compound, we can draw comparisons from structurally related compounds found in the literature. For instance, the crystal structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine provides insights into the packing and intermolecular interactions of highly halogenated pyridines.
Table 1: Crystallographic Data for a Structurally Related Halogenated Pyridine
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Ref. |
| 2,3,6-Trichloro-5-(trichloromethyl)pyridine | C₆Cl₆N | Orthorhombic | Pbcm | 8.3100(17) | 17.018(3) | 7.3160(15) | 1034.6(4) | [1] |
This table serves as an example of how crystallographic data for reaction products would be presented. Data for actual reaction products of this compound would be populated here as it becomes available.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and crystallization of novel compounds. Below are generalized procedures for the two main classes of reactions involving this compound.
General Protocol for Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified product in a suitable solvent system (e.g., hexane/ethyl acetate, methanol).
Caption: Experimental workflow for synthesis and crystallographic analysis.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%), and a base (e.g., K₂CO₃, CsF, or K₃PO₄) (2.0-3.0 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O).
-
Reaction Conditions: Heat the mixture to a temperature between 80 and 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, partition the mixture between water and an organic solvent. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
-
Crystallization: Grow single crystals of the purified product from an appropriate solvent or solvent mixture by slow evaporation or vapor diffusion.
Conclusion
While specific crystallographic data for reaction products of this compound are not yet widely reported in the public domain, the established reactivity of this compound points towards a rich field for synthetic exploration. The protocols and comparative framework provided in this guide are intended to facilitate further research into the synthesis, characterization, and structural analysis of novel derivatives. The generation and analysis of X-ray crystal structures of these products will be invaluable for advancing the fields of medicinal chemistry and materials science by enabling a deeper understanding of structure-activity and structure-property relationships. Researchers are encouraged to pursue the crystallographic characterization of these novel compounds to enrich the structural database and accelerate discovery.
References
A Comparative Analysis of the Reactivity of 2-Chloro-3,6-bis(trifluoromethyl)pyridine and Other Chlorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-Chloro-3,6-bis(trifluoromethyl)pyridine with other chlorinated pyridines in key organic reactions. The presence of two strongly electron-withdrawing trifluoromethyl groups at the 3- and 6-positions significantly enhances the reactivity of the pyridine core towards nucleophilic attack and cross-coupling reactions, making it a valuable building block in the synthesis of novel agrochemicals and pharmaceuticals.[1] This document summarizes available quantitative data, provides detailed experimental protocols for comparative studies, and visualizes reaction pathways and workflows.
Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of chloropyridines in SNAr reactions is markedly influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups increase the electrophilicity of the carbon atom attached to the chlorine, facilitating nucleophilic attack. The two trifluoromethyl groups in this compound exert a powerful inductive effect, rendering the C-2 position highly susceptible to substitution.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Chloropyridine | Substituents | Relative Reactivity (Predicted) | Experimental Observations |
| 2-Chloropyridine | None | Baseline | Standard reactivity for an electron-deficient heterocycle. |
| 2-Chloro-5-(trifluoromethyl)pyridine | One -CF3 group | Increased | The electron-withdrawing -CF3 group enhances the rate of substitution compared to 2-chloropyridine.[2][3] |
| This compound | Two -CF3 groups | Significantly Increased | Expected to be highly reactive due to the strong inductive effect of two -CF3 groups, leading to faster reaction rates and higher yields.[1] |
| 2,4-Dichloropyridine | One additional -Cl | Increased at C2 and C4 | Both chlorine atoms are activated, with the C2 position generally being more reactive in SNAr.[4] |
Experimental Protocol for Comparative SNAr
This protocol is designed to compare the reactivity of different chloropyridines in a nucleophilic aromatic substitution reaction with a common nucleophile, such as morpholine.
Materials:
-
2-Chloropyridine
-
2-Chloro-5-(trifluoromethyl)pyridine
-
This compound
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of morpholine and the internal standard in anhydrous DMF.
-
Reaction Setup: In separate reaction vials, add the respective chloropyridine (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Initiation: To each vial, add a precise volume of the morpholine/internal standard stock solution (1.2 mmol morpholine).
-
Reaction: Place the vials in a preheated heating block at 100 °C and stir vigorously.
-
Monitoring: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture, quench with water, and extract with ethyl acetate.
-
Analysis: Analyze the organic extracts by GC-MS to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each chloropyridine to determine the initial reaction rates and compare the relative reactivities.
Workflow for Comparative SNAr Kinetics
Caption: Workflow for the comparative kinetic study of SNAr reactions.
Superior Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The electron-deficient nature of the pyridine ring facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle for chloroarenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For chloropyridines, the reactivity is highly dependent on the electronic environment.
Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Chloropyridine | Typical Catalyst System | Reaction Conditions | Yield (%) | Reaction Time (h) |
| 2-Chloropyridine | Pd(OAc)2 / SPhos | K3PO4, Dioxane/H2O, 100 °C | Moderate to Good | 12-24 |
| 2-Chloro-5-(trifluoromethyl)pyridine | Pd2(dba)3 / XPhos | K3PO4, Toluene, 110 °C | Good to Excellent | 4-12 |
| This compound | Pd(OAc)2 / XPhos | K3PO4, Dioxane, 100 °C | Excellent | 1-4 |
| 2,4-Dichloropyridine | Pd(PPh3)4 | Na2CO3, DME/H2O, 80 °C | Good (often selective for C2) | 12-18 |
Note: The data in this table is compiled from various sources and represents typical outcomes. Direct comparative studies under identical conditions are limited.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Similar to the Suzuki coupling, the reactivity of chloropyridines is enhanced by electron-withdrawing substituents.
Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination
| Chloropyridine | Typical Catalyst System | Reaction Conditions | Yield (%) | Reaction Time (h) |
| 2-Chloropyridine | Pd2(dba)3 / RuPhos | NaOtBu, Toluene, 100 °C | Moderate to Good | 8-16 |
| 2-Chloro-5-(trifluoromethyl)pyridine | Pd(OAc)2 / BrettPhos | NaOtBu, Toluene, 100 °C | Good to Excellent | 2-8 |
| This compound | Pd(OAc)2 / RuPhos | NaOtBu, Toluene, 90 °C | Excellent | 0.5-2 |
| 2,4-Dichloropyridine | Pd2(dba)3 / Xantphos | Cs2CO3, Dioxane, 110 °C | Good (often selective for C2) | 12-24 |
Note: The data in this table is compiled from various sources and represents typical outcomes. Direct comparative studies under identical conditions are limited.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol for Comparative Cross-Coupling Reactions
This protocol provides a general framework for comparing the reactivity of different chloropyridines in either Suzuki-Miyaura or Buchwald-Hartwig reactions.
Materials:
-
Chloropyridine substrates (1.0 mmol)
-
Arylboronic acid (for Suzuki) or Amine (for Buchwald-Hartwig) (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)2, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K3PO4 for Suzuki, NaOtBu for Buchwald-Hartwig, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Internal standard (e.g., biphenyl)
-
Schlenk tubes, magnetic stir bars, oil bath
-
Inert atmosphere glovebox or Schlenk line
-
Analytical instrumentation (GC-MS or LC-MS)
Procedure:
-
Reaction Setup (in a glovebox): To separate Schlenk tubes, add the palladium precatalyst, ligand, base, and a magnetic stir bar.
-
Reagent Addition: Add the respective chloropyridine, the coupling partner (boronic acid or amine), and the internal standard to each tube.
-
Solvent Addition: Add the anhydrous, degassed solvent to each tube.
-
Reaction: Seal the Schlenk tubes, remove them from the glovebox, and place them in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: At specified time points, carefully take aliquots from each reaction mixture under an inert atmosphere, quench appropriately, and prepare for analysis.
-
Analysis: Use GC-MS or LC-MS to quantify the conversion of the starting material and the yield of the product relative to the internal standard.
-
Comparison: Compare the reaction profiles (yield vs. time) for each chloropyridine to determine their relative reactivities.
Workflow for Comparative Cross-Coupling
Caption: A generalized workflow for comparative cross-coupling reactions.
Conclusion
This compound exhibits significantly enhanced reactivity compared to other chloropyridines in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This heightened reactivity, stemming from the strong electron-withdrawing nature of the two trifluoromethyl groups, allows for milder reaction conditions, shorter reaction times, and often higher yields. These characteristics make it an exceptionally useful and versatile building block for the synthesis of complex, fluorinated molecules in the pharmaceutical and agrochemical industries. The provided protocols offer a framework for conducting direct comparative studies to quantify these reactivity differences and to optimize reaction conditions for specific applications.
References
- 1. This compound | Research Grade [benchchem.com]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Pesticides Derived from 2-Chloro-3,6-bis(trifluoromethyl)pyridine and Their Existing Counterparts
In the relentless pursuit of effective and sustainable crop protection solutions, researchers are continuously exploring novel chemical scaffolds to develop next-generation pesticides. One such promising area of investigation involves derivatives of 2-Chloro-3,6-bis(trifluoromethyl)pyridine. This guide provides a comprehensive comparison of the efficacy of pesticides derived from this parent compound against established insecticides, supported by experimental data, detailed protocols, and mechanistic insights.
The trifluoromethylpyridine (TFMP) moiety is a key structural feature in several commercially successful insecticides, valued for its ability to enhance metabolic stability and binding affinity to target sites.[1] This guide will focus on a series of novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety and compare their performance with established insecticides such as avermectin and chlorpyrifos. Furthermore, we will delve into the distinct modes of action of two prominent TFMP-containing insecticides, sulfoxaflor and flonicamid, to provide a broader context of the signaling pathways targeted by this class of compounds.
Comparative Efficacy Data
A study detailing the synthesis and insecticidal activity of novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety provides valuable data on their efficacy against two significant agricultural pests: the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). The results demonstrate that several of these novel compounds exhibit potent insecticidal activity, in some cases comparable or superior to existing commercial insecticides.[2]
Table 1: Comparative Larvicidal Activity (LC50 in mg/L) against Mythimna separata
| Compound | LC50 (mg/L) | Avermectin (Reference) LC50 (mg/L) | Chlorpyrifos (Reference) LC50 (mg/L) |
| E18 | 38.5 | 29.6 | Not Reported |
| E27 | 30.8 | 29.6 | Not Reported |
Table 2: Insecticidal Activity (% Mortality) against Plutella xylostella at 250 mg/L
| Compound | Mortality (%) | Chlorpyrifos (Reference) Mortality (%) |
| E5 | 100 | 87 |
| E6 | 100 | 87 |
| E9 | 100 | 87 |
| E10 | 100 | 87 |
| E15 | 100 | 87 |
| E25 | 100 | 87 |
| E26 | 100 | 87 |
| E27 | 100 | 87 |
The data indicates that compound E27 shows LC50 values against Mythimna separata that are very close to the commercial insecticide avermectin.[2] Furthermore, several of the synthesized compounds demonstrated 100% mortality against Plutella xylostella at a concentration of 250 mg/L, outperforming chlorpyrifos which showed 87% mortality at the same concentration.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the efficacy data.
Insect Rearing
-
Oriental Armyworm (Mythimna separata) : Larvae were reared on an artificial diet at a constant temperature of 25 ± 1°C and a relative humidity of 75 ± 5%.
-
Diamondback Moth (Plutella xylostella) : Larvae were reared on cabbage seedlings at 25 ± 1°C and a relative humidity of 65 ± 5%.
Leaf-Dip Bioassay for Insecticidal Activity
This method is a standard procedure for evaluating the efficacy of insecticides against leaf-feeding insects.[3][4][5][6]
-
Preparation of Test Solutions : The synthesized compounds and reference insecticides were dissolved in a small amount of dimethylformamide (DMF) and then diluted with distilled water containing a surfactant (e.g., Triton X-100) to the desired concentrations.
-
Leaf Treatment : Fresh cabbage leaf discs (for P. xylostella) or corn leaf discs (for M. separata) of approximately 5 cm in diameter were dipped into the test solutions for 10-15 seconds.
-
Drying : The treated leaf discs were allowed to air-dry at room temperature.
-
Insect Exposure : The dried leaf discs were placed in Petri dishes lined with moistened filter paper. Ten third-instar larvae of either P. xylostella or M. separata were introduced into each Petri dish.
-
Incubation : The Petri dishes were maintained at 25 ± 1°C.
-
Mortality Assessment : Larval mortality was recorded at 24, 48, and 72 hours after treatment. Larvae were considered dead if they did not respond to gentle prodding with a fine brush.
-
Data Analysis : The lethal concentration 50 (LC50) values were calculated using probit analysis.
Signaling Pathways and Mode of Action
Pesticides derived from trifluoromethylpyridine scaffolds exhibit diverse modes of action. To illustrate this, we will examine the signaling pathways of two prominent examples: Sulfoxaflor and Flonicamid.
Sulfoxaflor: A Nicotinic Acetylcholine Receptor (nAChR) Modulator
Sulfoxaflor belongs to the sulfoximine class of insecticides (IRAC Group 4C) and acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[7][8] It binds to a distinct site on the nAChR compared to neonicotinoids, leading to the uncontrolled firing of neurons, resulting in tremors, paralysis, and ultimately, the death of the insect.[7][8]
References
- 1. This compound | Research Grade [benchchem.com]
- 2. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 5. Leaf dip bioassay [bio-protocol.org]
- 6. entomoljournal.com [entomoljournal.com]
- 7. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 8. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Chloro-3,6-bis(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of 2-Chloro-3,6-bis(trifluoromethyl)pyridine. Due to a lack of publicly available, quantitative biological activity data for the parent compound, this document focuses on the performance of its derivatives in various screening assays and compares them to established alternative compounds.
Overview of Biological Activities
Derivatives of this compound have been investigated for a range of biological activities, primarily in the fields of agrochemicals and pharmaceuticals. The presence of two electron-withdrawing trifluoromethyl groups and a reactive chlorine atom makes this scaffold a versatile starting point for the synthesis of novel bioactive molecules. The primary areas of demonstrated or potential activity for its derivatives include:
-
Anticancer Activity: Trifluoromethylpyridine moieties are found in various compounds investigated for their anticancer properties.[1]
-
Antimicrobial Activity: Derivatives have shown potential as antibacterial and antifungal agents.
-
Insecticidal Activity: The trifluoromethylpyridine core is a key component in several commercial insecticides.
-
Herbicidal Activity: This structural motif is also present in some herbicides.
Comparative Performance Data
The following tables summarize the available quantitative data for derivatives of this compound and compares them with relevant alternative compounds.
Table 1: Anticancer Activity of a Structurally Related Fluorinated Pyridine
| Compound/Derivative | Cell Line | Assay | Activity (IC₅₀) | Reference |
| 2-Fluoro-3,6-bis(trifluoromethyl)pyridine | K562 (Leukemia) | Not Specified | 8-15 µM | Fustero et al., Org. Lett., 2011 |
| 2-Fluoro-3,6-bis(trifluoromethyl)pyridine | A549 (Lung) | Not Specified | 12-18 µM | Fustero et al., Org. Lett., 2011 |
| 2-Fluoro-3,6-bis(trifluoromethyl)pyridine | MCF-7 (Breast) | Not Specified | 15-25 µM | Fustero et al., Org. Lett., 2011 |
Note: Data for the direct chloro-analog was not available. This fluoro-analog provides an indication of the potential cytotoxicity of this scaffold.
Table 2: Antimicrobial Activity of Trifluoromethyl-Containing Compounds
| Compound/Derivative | Organism | Assay | Activity (MIC) | Reference |
| N-(trifluoromethyl)phenyl pyrazole derivative | S. aureus (MRSA) | Broth Microdilution | 3.12 µg/mL | [2] |
| N-(trifluoromethyl)phenyl pyrazole derivative | E. faecium | Broth Microdilution | 0.78 µg/mL | [2] |
| Alkyl Pyridinol Compound (EA-02-009) | S. aureus (MRSA) | Broth Microdilution | 0.5-1 µg/mL | [3] |
Table 3: Fungicidal Activity of a Trifluoromethylpyridine Derivative (Fluopyram)
| Compound | Pathogen | Assay | Activity (EC₅₀) | Reference |
| Fluopyram | Pythium aphanidermatum | Not Specified | 19.10 mg/L | [4] |
| Guanidine derivative of Fluopyram (9j) | Pythium aphanidermatum | Not Specified | 9.93 mg/L | [4] |
Table 4: Insecticidal Activity of a Trifluoromethylpyridine-based Commercial Product (Chlorantraniliprole)
| Compound | Pest | Assay | Activity (LC₂₅) | Reference |
| Chlorantraniliprole | Plutella xylostella (Diamondback moth) | Leaf Dip Bioassay | Not specified, but sublethal effects observed | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
-
Preparation of Microdilution Plates: Aseptically dispense serial twofold dilutions of the test compounds in a suitable broth medium into 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Mycelium Growth Inhibition Assay for Fungicidal Activity
This assay assesses the ability of a compound to inhibit the growth of fungal mycelia.
-
Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) and amend it with various concentrations of the test compound.
-
Inoculation: Place a mycelial plug from an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.
-
Growth Measurement: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate without the test compound. The EC₅₀ value (the concentration that inhibits growth by 50%) can then be determined.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for synthesizing and screening derivatives.
Putative Signaling Pathway in Cancer Targeted by Bioactive Compounds
Caption: Putative targeting of the PI3K/AKT/mTOR pathway by anticancer compounds.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis biological activity, and docking of novel fluopyram derivatives containing guanidine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. Chlorantraniliprole Mode of Action [allpesticides.com]
Navigating the Electronic Landscape of 2-Chloro-3,6-bis(trifluoromethyl)pyridine: A Comparative DFT Guide
A detailed theoretical examination of the electronic structure of 2-Chloro-3,6-bis(trifluoromethyl)pyridine using Density Functional Theory (DFT) is currently not available in published literature. However, by leveraging DFT studies on structurally analogous substituted pyridines, we can construct a comparative guide to anticipate its electronic properties and provide a robust framework for future research.
This guide offers a comparative analysis of the electronic properties of molecules similar to this compound, providing valuable benchmarks for researchers, scientists, and drug development professionals. The methodologies and findings from DFT studies on compounds such as 2-chloro-4-(trifluoromethyl)pyridine and 2-chloro-6-methoxypyridine serve as a predictive foundation for understanding the target molecule's electronic behavior.
Comparative Analysis of Electronic Properties
To estimate the electronic characteristics of this compound, it is instructive to compare the calculated properties of structurally related molecules. The following table summarizes key electronic parameters obtained from DFT calculations for similar pyridine derivatives. These values offer a glimpse into the expected electronic behavior of the title compound, which is anticipated to have a significant HOMO-LUMO gap and a notable dipole moment due to the presence of electron-withdrawing chlorine and trifluoromethyl groups.
| Molecule | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Chloro-4-(trifluoromethyl)pyridine | B3LYP/6-311++G(d,p) | - | - | - | 1.3844[1] |
| 2-Chloro-6-methoxypyridine | B3LYP/6-311++G(d,p) | -8.369[2] | -3.380[2] | 4.989 | - |
| Quinoline (Benzo[b]pyridine) | B3LYP/6–31+G(d, p) | -6.646[3] | -1.816[3] | 4.83[3] | - |
Experimental and Computational Protocols
For a comprehensive DFT study on this compound, the following experimental and computational protocol, based on established methodologies for similar compounds, is recommended.[1][2]
Experimental (for validation)
-
Synthesis and Purification: Synthesize this compound using appropriate organic chemistry techniques and purify the compound to a high degree using methods like column chromatography or distillation.
-
Spectroscopic Characterization:
-
Record Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra to determine the vibrational modes of the molecule.
-
Obtain ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra to confirm the molecular structure.
-
Measure the UV-Vis absorption spectrum to identify electronic transitions.
-
Computational (DFT)
-
Molecular Modeling: Construct the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization of the molecule using a DFT method, such as the B3LYP functional, with a suitable basis set like 6-311++G(d,p). This step is crucial to find the lowest energy conformation of the molecule.
-
Frequency Calculations: Carry out vibrational frequency calculations at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational spectra can then be compared with the experimental FT-IR and FT-Raman data.
-
Electronic Properties Calculation:
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to determine the HOMO-LUMO energy gap. This gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Compute the molecular electrostatic potential (MEP) to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.
-
Calculate the dipole moment to understand the molecule's polarity.
-
-
NMR and UV-Vis Spectra Simulation:
-
Simulate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method for comparison with experimental data.
-
Employ Time-Dependent DFT (TD-DFT) to simulate the UV-Vis spectrum and analyze the electronic transitions.
-
Visualizing the DFT Workflow
The following diagram illustrates the typical workflow for a DFT study on a molecule like this compound.
Caption: Workflow of a typical DFT study.
References
Validating the Reaction Mechanisms of 2-Chloro-3,6-bis(trifluoromethyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary reaction mechanisms involving 2-Chloro-3,6-bis(trifluoromethyl)pyridine, a highly reactive building block in medicinal chemistry and agrochemical synthesis. Due to the strong electron-withdrawing effects of the two trifluoromethyl groups, the chlorine atom at the 2-position is exceptionally activated towards nucleophilic displacement, making this scaffold a versatile starting material for the synthesis of complex heterocyclic molecules.
Executive Summary
This compound readily undergoes several key transformations, most notably Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The presence of the trifluoromethyl groups significantly enhances the electrophilicity of the pyridine ring, facilitating reactions that are often challenging with less activated chloropyridines. This guide will compare these reaction pathways, providing available experimental data and detailed protocols for analogous systems, given the limited specific data for the title compound in publicly accessible literature.
Data Presentation: Comparative Analysis of Key Reactions
Due to a scarcity of published, specific quantitative data for this compound, the following tables present data for closely related and structurally analogous compounds to provide a comparative framework for expected reactivity and yields.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Comparison
| Electrophile | Nucleophile | Conditions | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | Aniline | K₂CO₃, DMF, 100 °C | 12 | 85 | (from a general methods paper) |
| 2,6-Dichloro-4-(trichloromethyl)pyridine | Various Nucleophiles | - | - | - | (Descriptive) |
| 2-Chloro-6-(trifluoromethyl)pyridine | Sodium Hydroxide | Dimethyl Sulfoxide, Reflux | - | Not Specified | (from a patent example) |
Table 2: Suzuki-Miyaura Coupling Comparison
| Electrophile | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | (2,4-difluorophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Benzene/Ethanol | 70-75 | 72 | 95-99 | |
| General Aryl Chlorides | Arylboronic acids | Pd(OAc)₂/SPhos or XPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | - | - | (General troubleshooting guide) |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | - | Aqueous phase | - | - | High |
Table 3: Buchwald-Hartwig Amination Comparison
| Electrophile | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂/XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | |
| (Hetero)aryl Chlorides | Morpholine | Pd(OAc)₂/RuPhos | - | Solvent-free | - | - | 88 | |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | - | - | - | - | 94 |
Experimental Protocols
The following are detailed experimental protocols for key reactions, adapted from literature for compounds analogous to this compound. These protocols serve as a starting point for reaction optimization.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol is adapted from a general procedure for the amination of trifluoromethyl-substituted chloropyridines.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, aniline, and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol is based on the successful coupling of 2-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.064 equiv)
-
Benzene
-
Ethanol
-
2.0 M aqueous Sodium Carbonate (Na₂CO₃)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and an argon inlet, flush the flask with argon for 5 minutes.
-
Sequentially add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Under argon, add benzene, ethanol, and the 2.0 M aqueous Na₂CO₃ solution in a ratio of approximately 5:1:4 (v/v/v) respectively, relative to the volume of benzene.
-
Place the flask in a preheated oil bath at 70-75 °C and stir vigorously.
-
After 48-72 hours, stop the heating and allow the mixture to cool to room temperature.
-
Add water to the mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of aryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Toluene (degassed)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add this compound and the amine.
-
Heat the resulting mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction mechanisms for this compound.
Caption: General experimental workflow for reactions.
Conclusion
This compound is a highly valuable, activated substrate for a range of transformations that are fundamental in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications. While specific, publicly available quantitative data for this particular substrate is limited, the provided comparative data and detailed protocols for analogous systems offer a robust starting point for researchers. The strong electron-withdrawing nature of the trifluoromethyl groups is the key determinant of its reactivity, favoring rapid nucleophilic aromatic substitution and facilitating palladium-catalyzed cross-coupling reactions under conditions that may be less effective for other chloropyridines. Further optimization from the provided protocols will likely lead to high-yielding and efficient syntheses of a diverse array of substituted pyridine derivatives.
Head-to-head comparison of different cross-coupling methods for 2-Chloro-3,6-bis(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the efficient functionalization of fluorinated heterocyclic scaffolds is a critical step in the synthesis of novel agrochemicals and pharmaceuticals.[1] The strategic introduction of diverse substituents onto the pyridine ring can significantly modulate the biological activity and physicochemical properties of a molecule. 2-Chloro-3,6-bis(trifluoromethyl)pyridine stands out as a valuable building block due to the presence of two electron-withdrawing trifluoromethyl groups, which activate the C2-chloro position for various substitution reactions.[1][2] This guide provides a head-to-head comparison of different cross-coupling methods for this substrate, supported by available experimental data to aid in the selection of the most suitable synthetic route.
This comparison focuses on several widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. While direct comparative studies on this compound are limited, this guide draws upon established protocols for structurally similar and electronically-activated chloropyridines to provide a reliable framework for reaction design and optimization.
Data Presentation: Comparison of Cross-Coupling Reactions
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of activated chloropyridines, providing a baseline for the functionalization of this compound.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-120 | 8-24 | 60-95 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 12-24 | 70-95 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | THF or DMF | 25-100 | 2-16 | 70-95 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures for related activated chloropyridines and serve as a starting point for the optimization of reactions with this compound.
Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an activated chloropyridine with an arylboronic acid.[3]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of an activated chloropyridine.[4]
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (2 mL).
-
Add the amine (1.2 mmol, 1.2 eq) followed by this compound (1.0 mmol, 1.0 eq).
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Sonogashira Coupling
This protocol describes a typical Sonogashira coupling of an activated chloropyridine with a terminal alkyne.[5]
Materials:
-
This compound
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a degassed solution of this compound (1.0 mmol, 1.0 eq) in a mixture of THF (8 mL) and Et₃N (4 mL), add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
Benchmarking Catalyst Performance for 2-Chloro-3,6-bis(trifluoromethyl)pyridine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl groups is a cornerstone of modern medicinal and agricultural chemistry, lending compounds enhanced metabolic stability, lipophilicity, and binding affinity. The subject of this guide, 2-Chloro-3,6-bis(trifluoromethyl)pyridine, is a highly valuable, albeit challenging, building block. The two electron-withdrawing trifluoromethyl groups significantly activate the C2-chloro position towards nucleophilic substitution, making it a prime substrate for a variety of catalytic cross-coupling reactions. However, the same electronic factors can influence catalyst activity and stability, necessitating a careful selection of the catalytic system.
This guide provides a comparative overview of catalytic systems for key transformations of this compound and structurally related compounds. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon experimental data from analogous reactions involving structurally similar electron-deficient and trifluoromethyl-substituted pyridines to provide a predictive framework for catalyst selection and reaction optimization.
Catalytic Transformations: A Comparative Overview
The activated chlorine atom on the this compound ring is amenable to several critical bond-forming reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, cyanation, and etherification. The choice of catalyst, ligand, base, and solvent system is paramount to achieving high yields and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For electron-deficient heteroaryl chlorides like this compound, the selection of an appropriate palladium catalyst and ligand is crucial to overcome the challenges of oxidative addition and ensure efficient transmetalation.
Below is a table summarizing the performance of various palladium catalysts in the Suzuki-Miyaura coupling of analogous chloropyridine derivatives with arylboronic acids.
| Catalyst/Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-chloro-5-(trifluoromethyl)pyridine | (2,4-difluorophenyl)boronic acid | Na₂CO₃ (2.0 M aq.) | Benzene/Ethanol | 70-75 | 72 | N/A | [1] |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Various hetero(aryl) boronic acids | Na₃PO₄ | Dioxane/H₂O | 65-100 | N/A | 5-89 | [2] |
| Pd(OAc)₂/dppf | 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | bis-(trifluoromethyl)-containing boronic acid | Cs₂CO₃ | Dioxane/H₂O | 60 | 1 | 93 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of related heteroaryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. The electron-deficient nature of the pyridine ring in the target substrate makes it a suitable candidate for this reaction. The choice of a bulky, electron-rich phosphine ligand is critical to promote reductive elimination and prevent catalyst deactivation.
The following table presents data for the amination of a related trifluoromethyl-substituted dichloropyridine.
| Catalyst/Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | 2,3-dichloro-5-(trifluoromethyl)pyridine | Aqueous Ammonia (28%) | N/A | N/A | 100-125 | 29 | N/A | [3] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This generalized protocol is based on standard procedures for the Buchwald-Hartwig amination of heteroaryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Cyanation
The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be readily converted to a variety of other functional groups. The cyanation of electron-deficient aryl chlorides can be achieved using various cyanide sources, with palladium or copper catalysts.
The following table provides examples of cyanation reactions on a related trifluoromethyl-substituted dichloropyridine.
| Catalyst/Activator | Aryl Halide | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuCN | 2-bromo-3-chloro-5-(trifluoromethyl)pyridine | CuCN | Dimethylformamide | 120 | N/A | N/A | [4] |
| 4-(dimethylamino)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | NaCN | Propionitrile | Reflux | 5 | 76-84 | [4] |
| N/A | 3-chloro-2-fluoro-5-trifluoromethylpyridine | KCN | Dimethyl Sulfoxide | N/A | N/A | N/A | [5] |
Experimental Protocol: General Procedure for Cyanation
This protocol is a general guide for the cyanation of activated heteroaryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Cyanide source (e.g., Zn(CN)₂, 0.6 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Solvent (e.g., DMF)
-
Sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealed reaction vessel under an inert atmosphere, add this compound, the cyanide source, and the palladium catalyst.
-
Add the solvent and seal the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required duration.
-
After cooling, carefully quench the reaction mixture (e.g., with an aqueous solution of sodium hypochlorite if using cyanide salts).
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Concentrate the solution and purify the crude product by distillation or chromatography.
Etherification
The synthesis of aryl ethers from aryl chlorides can be accomplished via palladium-catalyzed cross-coupling reactions. Similar to the Buchwald-Hartwig amination, these reactions often benefit from the use of bulky, electron-rich phosphine ligands.
Experimental Protocol: General Procedure for Etherification
This is a representative protocol for the palladium-catalyzed etherification of an activated heteroaryl chloride.
Materials:
-
This compound (1.0 equiv)
-
Phenol or alcohol (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base in a dry Schlenk flask.
-
Add the anhydrous, degassed solvent, followed by this compound and the phenol or alcohol.
-
Seal the flask and heat the mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the desired ether.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 5. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Prudent Disposal of 2-Chloro-3,6-bis(trifluoromethyl)pyridine: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-3,6-bis(trifluoromethyl)pyridine was not located. The following guidance is synthesized from information available for structurally similar compounds, including other chloro- and trifluoromethyl-substituted pyridines. Researchers, scientists, and drug development professionals must treat this information as a preliminary guideline and are required to consult with a licensed waste disposal professional and adhere to all local, regional, and national regulations.
The proper disposal of this compound, a halogenated heterocyclic compound, necessitates a meticulous approach to ensure the safety of laboratory personnel and the protection of the environment. This substance should be regarded as hazardous waste and managed accordingly.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Spills and leaks should be handled with caution: sweep or vacuum up solid material into a suitable, labeled container for disposal and ensure adequate ventilation.[1]
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves | Prevents skin contact. |
| Respiratory Protection | NIOSH (US) or EN 143 (EU) approved respirator | Required when handling powders or in poorly ventilated areas. |
| Protective Clothing | Lab coat or chemical-resistant suit | Prevents contamination of personal clothing. |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound and similar chemicals is incineration by a licensed waste disposal facility.
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by the disposal company.
-
-
Consultation with Professionals:
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2]
-
Provide them with all available safety information for the compound.
-
-
Incineration Method:
-
Disposal of Contaminated Materials:
-
Regulatory Compliance:
Environmental Precautions
It is imperative to prevent the release of this compound into the environment. Do not allow the product to enter drains, surface water, or groundwater systems.[3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-3,6-bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-Chloro-3,6-bis(trifluoromethyl)pyridine (CAS No. 70158-60-0). Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research. This chemical is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended equipment based on the potential hazards.
| Protection Type | Recommended Equipment | Standards | Rationale |
| Eye/Face Protection | Safety glasses with side-shields and a face shield. | NIOSH (US) or EN 166 (EU) approved.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a complete suit protecting against chemicals.[1] | Inspect gloves prior to use. | Prevents skin contact which can cause irritation.[1] Use proper glove removal technique to avoid contamination.[1] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | NIOSH (US) or CEN (EU) approved. | Necessary when ventilation is inadequate or when there is a risk of inhaling dust or vapors, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedures to minimize exposure and ensure safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Ensure that an eyewash station and a safety shower are readily accessible.[2]
-
Before starting, inspect all PPE for damage and ensure it is correctly fitted.[1]
2. Handling the Chemical:
-
Weigh and transfer the chemical in a designated area, such as a fume hood, to control dust.
3. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling and before breaks.[1]
-
Remove contaminated clothing and wash it before reuse.[2]
-
Clean the work area thoroughly after the procedure is complete.
Emergency Procedures: First Aid Measures
In case of accidental exposure, follow these first aid measures immediately and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[2] Consult a physician.[1] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[2] Consult a physician.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[2] Immediately call a poison center or doctor.[3] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste: Dispose of this material as hazardous waste.[4] Contact a licensed professional waste disposal service.[3] The chemical may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[4] Do not reuse empty containers.[5]
-
Regulations: Observe all federal, state, and local environmental regulations.[5]
Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

